5-Bromo-2-chloro-4-morpholinopyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromo-2-chloropyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHIFOKLBHDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365353 | |
| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139502-01-5 | |
| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-chloro-4-morpholinopyrimidine: A Technical Guide for Researchers
For immediate release: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-chloro-4-morpholinopyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from structurally related analogues to provide a thorough resource.
Core Chemical Properties
This compound is a substituted pyrimidine with the molecular formula C9H10BrClN4O. The strategic placement of its functional groups—a bromine atom at position 5, a chlorine atom at position 2, and a morpholino group at position 4—makes it a versatile scaffold for chemical synthesis and a potential candidate for biological screening.
Physicochemical Data
While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, the following table summarizes its known properties and provides estimated values based on structurally similar compounds, such as 5-bromo-2-chloro-4-methylpyrimidine and 5-bromo-2-chloro-4-methoxypyrimidine.
| Property | Value | Source/Analogue |
| Molecular Formula | C9H10BrClN4O | N/A |
| Molecular Weight | 305.56 g/mol | N/A |
| Appearance | Likely an off-white to beige crystalline solid | Analogue Comparison[1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General pyrimidine solubility |
Synthesis and Reactivity
The synthesis of this compound can be conceptualized based on established pyrimidine chemistry. A plausible synthetic route involves the sequential reaction of a di-halogenated pyrimidine precursor with morpholine.
Illustrative Synthetic Pathway
A common precursor for this synthesis is 5-bromo-2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr) allows for selective displacement by morpholine. The C2-chloro position is less reactive, enabling its retention for subsequent chemical modifications.[2]
Caption: Synthetic workflow for this compound.
Key Reactions and Reactivity
The chemical reactivity of this compound is characterized by the distinct electrophilic sites on the pyrimidine ring. The C2-chloro and C5-bromo positions are amenable to various transformations, primarily palladium-catalyzed cross-coupling reactions and further nucleophilic substitutions. Generally, the C-Br bond is more reactive in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for selective functionalization at the C5 position.[3][4] The C2-chloro position can undergo nucleophilic substitution under more forcing conditions.[4]
Caption: Reactivity profile of this compound.
Experimental Protocols
General Synthesis Protocol
-
Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add morpholine (1.0-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: [5]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected spectrum would show signals for the morpholino protons and the lone proton on the pyrimidine ring.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Distinct signals are expected for each of the nine carbon atoms in the molecule.
Mass Spectrometry (MS):
-
Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition.
-
Expected Observation: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine atoms.
Biological and Pharmaceutical Context
While there is no direct evidence of this compound's involvement in specific signaling pathways, the broader class of morpholinopyrimidine derivatives has shown significant biological activity. Several studies have explored their potential as therapeutic agents.
Notably, morpholinopyrimidine derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors, which are key components of a signaling pathway often dysregulated in cancer.[6] Additionally, other morpholinopyrimidine compounds have been evaluated for their anti-inflammatory properties, demonstrating inhibition of iNOS and COX-2 expression.[7][8]
These findings suggest that this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential applications in oncology and inflammation research. Its reactive sites allow for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs. The 5-bromo-2-chloropyrimidine core itself is a key intermediate in the synthesis of several pharmaceutical agents, including kinase inhibitors and receptor antagonists.[3]
References
- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
In-Depth Technical Guide: 5-Bromo-2-chloro-4-morpholinopyrimidine
CAS Number: 139502-01-5
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: 5-Bromo-2-chloro-4-morpholinopyrimidine is a halogenated pyrimidine derivative that serves as a key intermediate in synthetic organic chemistry. Its structural features, including the reactive chloro and bromo substituents on the pyrimidine ring, make it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry. The morpholine moiety can influence the solubility and pharmacokinetic properties of the final compounds. This technical guide provides a detailed overview of the available data on this compound, including its chemical properties, a plausible synthetic pathway, and its role as a precursor in the development of potential therapeutic agents.
Chemical and Physical Properties
Limited experimental data for the physical properties of this compound is publicly available. The following table summarizes the key identifiers and calculated properties for this compound.
| Property | Value | Source |
| CAS Number | 139502-01-5 | [1] |
| Molecular Formula | C₈H₉BrClN₃O | [1] |
| Molecular Weight | 278.53 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
Synthesis and Experimental Protocols
Illustrative Synthetic Pathway: Nucleophilic Aromatic Substitution
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this proposed method, the more reactive chlorine atom at the 4-position of 5-bromo-2,4-dichloropyrimidine is selectively displaced by morpholine.
Reaction:
5-bromo-2,4-dichloropyrimidine + Morpholine → this compound + HCl
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add a base such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Addition of Nucleophile: Slowly add morpholine (1 equivalent) to the reaction mixture at room temperature with constant stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Note: The regioselectivity of this reaction, favoring substitution at the C4 position, is a well-established principle in pyrimidine chemistry.
Applications in Drug Discovery and Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine core is a common scaffold in many biologically active compounds, and the reactive sites on this particular derivative allow for further functionalization.
Role as a Precursor for Kinase Inhibitors
Patent literature indicates that pyrimidine derivatives with similar substitution patterns are used in the development of protein kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The general workflow for utilizing an intermediate like this compound in the synthesis of a kinase inhibitor is depicted in the following diagram.
In this conceptual workflow, the chlorine atom at the 2-position of this compound can be substituted with various other functional groups through reactions like the Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the final compound.
While specific signaling pathways directly modulated by this compound are not documented, its derivatives are designed to target key kinases in pathways such as those involved in cell cycle regulation and proliferation. A simplified representation of a generic kinase signaling pathway that could be targeted by inhibitors derived from this intermediate is shown below.
Safety and Handling
A comprehensive safety data sheet (SDS) for this compound is not widely available. However, based on the reactivity of similar halogenated heterocyclic compounds, it should be handled with appropriate precautions in a laboratory setting. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of complex heterocyclic compounds, particularly for applications in drug discovery. While detailed public data on its properties and synthesis is limited, its structural features suggest its utility as a versatile building block for creating libraries of compounds for biological screening. Further research and publication of experimental data would be beneficial to the scientific community to fully exploit the potential of this molecule.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant analytical data to support researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic placement of the bromo, chloro, and morpholino substituents allows for a range of subsequent chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. The controlled and efficient synthesis of this intermediate is therefore of significant importance.
Synthetic Pathway
The most common and direct route for the synthesis of this compound involves a two-step process. The first step is the preparation of the key precursor, 5-bromo-2,4-dichloropyrimidine, from 5-bromouracil. The second step is a regioselective nucleophilic aromatic substitution reaction of 5-bromo-2,4-dichloropyrimidine with morpholine. The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position, leading to the desired product with high selectivity.
Experimental Protocols
Synthesis of 5-Bromo-2,4-dichloropyrimidine
This protocol is based on the established chlorination of 5-bromouracil.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 |
| Phosphorus oxychloride | POCl₃ | 153.33 |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dichloropyrimidine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Colorless to light yellow liquid or low melting solid |
| Boiling Point | 128 °C at 15 mmHg |
Synthesis of this compound
This protocol describes the regioselective substitution of the 4-chloro group of 5-bromo-2,4-dichloropyrimidine with morpholine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Bromo-2,4-dichloropyrimidine | C₄HBrCl₂N₂ | 227.86 |
| Morpholine | C₄H₉NO | 87.12 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 |
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add morpholine (1.1 eq) to the solution.
-
Add a base, such as triethylamine (1.2 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-95% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 80-100 °C (literature values may vary) |
Analytical Data
The structural confirmation of this compound is typically achieved through spectroscopic methods.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | C6-H of pyrimidine |
| ~3.8-4.0 | m | 4H | -N-(CH₂)₂- of morpholine |
| ~3.6-3.8 | m | 4H | -O-(CH₂)₂- of morpholine |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 (attached to morpholine) |
| ~158 | C2 (attached to Cl) |
| ~157 | C6 |
| ~110 | C5 (attached to Br) |
| ~66 | -O-(CH₂)₂- of morpholine |
| ~45 | -N-(CH₂)₂- of morpholine |
Mass Spectrometry:
-
Expected [M]+: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The calculated monoisotopic mass for C₈H₉⁷⁹Br³⁵ClN₃O is approximately 276.97 g/mol .
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis of pyrimidine-based compounds for pharmaceutical and other applications. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.
5-Bromo-2-chloro-4-morpholinopyrimidine: A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource on 5-Bromo-2-chloro-4-morpholinopyrimidine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document provides a detailed overview of its synthesis, key chemical transformations, and physicochemical properties, supported by experimental protocols and structured data for practical application in the laboratory.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The data presented in Table 1 is compiled from analogous compounds and predictive models, offering a reliable reference for experimental design.
Table 1: Physicochemical Properties of this compound (Predicted and Analog-Based)
| Property | Value | Reference/Method |
| Molecular Formula | C₈H₉BrClN₃O | - |
| Molecular Weight | 278.54 g/mol | - |
| Appearance | Expected to be a crystalline solid | [1] |
| Solubility | Predicted to be soluble in organic solvents such as DMF, DMSO, and ethanol. | [1] |
| Stability | Expected to be stable under recommended storage conditions (-20°C). | [1] |
| Melting Point | Not available. For comparison, 5-bromo-2-chloropyrimidine has a melting point of 78-80 °C. | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution of a suitable dichloropyrimidine precursor. A common and efficient starting material for this transformation is 5-bromo-2,4-dichloropyrimidine.
Synthetic Pathway
The logical synthetic route involves the selective substitution of the more reactive chlorine atom at the C4 position of 5-bromo-2,4-dichloropyrimidine with morpholine. This selectivity is driven by the electronic properties of the pyrimidine ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on dihalopyrimidines.[3]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equiv.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: To the stirred solution, add morpholine (1.1-1.2 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equiv.). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 40 to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. An off-white to pale yellow precipitate of the product is expected to form.
-
Purification: Collect the crude product by filtration. Wash the solid with water and a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Key Chemical Transformations
The chemical reactivity of this compound is characterized by the presence of two distinct halogen atoms, which can be selectively functionalized. This dual reactivity makes it a valuable intermediate for the synthesis of complex, polysubstituted pyrimidines. The bromine atom at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution.[1][4]
Palladium-Catalyzed Cross-Coupling Reactions (at C5)
The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-110 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N, DIPEA | THF, DMF | 25-70 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-120 |
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is based on established methods for similar substrates.[1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (at C2)
The C2-chloro position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[4][5] This allows for the displacement of the chloride by a variety of nucleophiles.
Table 3: Common Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Type | Conditions |
| Amines (R₂NH) | 2-Amino-pyrimidines | Heat in a polar solvent (e.g., ethanol, DMF), often with a base.[1] |
| Alkoxides (RO⁻) | 2-Alkoxy-pyrimidines | Reaction with sodium or potassium alkoxide in the corresponding alcohol.[1] |
| Thiols (RSH) | 2-(Thioether)-pyrimidines | Reaction with a thiol in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent.[1] |
Experimental Protocol: Amination (General Procedure)
This is a general guideline and may require optimization.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.). If the amine is used as its salt, add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
Applications in Drug Discovery
Pyrimidine derivatives are prevalent in a vast array of biologically active molecules and approved drugs.[6] The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of novel compounds for various therapeutic targets. The morpholine moiety is a common feature in many bioactive compounds, often improving pharmacokinetic properties. The ability to selectively introduce diverse functionalities at the C2 and C5 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the development of kinase inhibitors.[7][8]
Conclusion
This compound is a strategically important building block for synthetic and medicinal chemists. Its predictable and selective reactivity at two distinct positions provides a robust platform for the creation of diverse molecular architectures. The detailed protocols and compiled data in this guide are intended to facilitate its effective application in the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. joac.info [joac.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-chloro-4-morpholinopyrimidine: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-morpholinopyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds known for their diverse biological activities, frequently serving as scaffolds for the development of kinase inhibitors. The strategic placement of a bromine atom, a chlorine atom, and a morpholino group on the pyrimidine core provides multiple reaction sites for further chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic strategies, and potential biological relevance of this compound, with a focus on its role as a potential kinase inhibitor, particularly within the PI3K/Akt/mTOR signaling pathway.
Physicochemical Properties
Direct experimental data for this compound is not extensively available in the public domain. However, by examining structurally related analogs, we can infer its key physicochemical properties. The data presented below is for analogous compounds and should be considered as estimations for this compound.
Table 1: Physicochemical Properties of this compound and Structurally Related Analogs
| Property | This compound (Predicted) | 5-Bromo-2-chloro-4-methylpyrimidine | 5-Bromo-2-chloro-4-methoxypyrimidine | 5-Bromo-2-chloropyrimidine |
| Molecular Formula | C₉H₁₀BrClN₄O | C₅H₄BrClN₂ | C₅H₄BrClN₂O | C₄H₂BrClN₂ |
| Molecular Weight ( g/mol ) | 305.56 | 207.46 | 223.46[1] | 193.43[2] |
| Appearance | Crystalline solid | Solid | Crystalline solid[1] | Off-white to beige crystalline powder[2] |
| Melting Point (°C) | Not available | 29-31[3] | 73-75[1] | 73-79[2] |
| Boiling Point (°C) | Not available | Not available | Not available | 95 °C / 15 mmHg[4] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF | Not available | Soluble in ethanol (~15 mg/ml), DMSO (~30 mg/ml), and DMF[1] | Soluble in Methanol[4] |
| pKa | Not available | Not available | Not available | -2.84 ± 0.22 (Predicted)[2] |
| LogP | Not available | Not available | Not available | Not available |
Reactivity and Synthetic Approaches
The chemical reactivity of this compound is dictated by the electronic nature of the pyrimidine ring and its substituents. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, along with the chloro and bromo substituents, makes the carbon atoms of the ring susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 and the morpholino group at the C4 position are attached to electrophilic carbon centers. The chlorine at the C2 position is a good leaving group and is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The morpholino group at C4 is generally stable but can be displaced under harsh conditions. The reactivity of dichloropyrimidines often favors substitution at the C4 position; however, the presence of a bulky and electron-donating morpholino group at C4 may influence the regioselectivity of further substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of carbon and heteroatom substituents at this position, further diversifying the chemical space accessible from this scaffold.
Experimental Protocols
General Synthesis of 4-Morpholinopyrimidines
Reaction: Nucleophilic Aromatic Substitution of 5-Bromo-2,4-dichloropyrimidine with Morpholine.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Morpholine
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add morpholine (1.0-1.2 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.
Biological Relevance and Signaling Pathways
Substituted pyrimidines, particularly those bearing a morpholine moiety, are well-established as potent inhibitors of various protein kinases. The morpholine group is often crucial for binding to the hinge region of the kinase ATP-binding site, improving both potency and selectivity. This structural motif is prevalent in inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is frequently dysregulated in cancer.[5][6][7][8][9][10][11]
The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Morpholinopyrimidines
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of protein synthesis, cell growth, and inhibition of apoptosis.
Morpholinopyrimidine-based inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of PI3K and preventing the phosphorylation of PIP2. This blockade of the initial step in the pathway leads to the downstream inactivation of Akt and mTOR, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Below is a diagram illustrating the general mechanism of the PI3K/Akt/mTOR signaling pathway and the point of intervention for a generic morpholinopyrimidine-based PI3K inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 3. 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6 [sigmaaldrich.com]
- 4. 5-Bromo-2-chloropyrimidine | 32779-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chloro-4-morpholinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 5-bromo-2-chloro-4-morpholinopyrimidine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its core reactivity principles, key chemical transformations, and its emerging role as a scaffold for kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway.
Core Reactivity Principles
The reactivity of this compound is primarily governed by the presence of two distinct halogen substituents on the electron-deficient pyrimidine ring: a bromine atom at the C5 position and a chlorine atom at the C2 position. The morpholino group at the C4 position, being an electron-donating group, influences the electron density of the pyrimidine ring, thereby modulating the reactivity of the halogen substituents.
The key to the synthetic utility of this molecule lies in the differential reactivity of the C-Br and C-Cl bonds, which allows for selective and sequential functionalization.
-
Palladium-Catalyzed Cross-Coupling Reactions: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. Consequently, the C5-bromo position is significantly more reactive than the C2-chloro position. This allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes the C2 and C4 positions susceptible to nucleophilic attack. With the C4 position occupied by the morpholino group, the C2-chloro substituent becomes the primary site for nucleophilic aromatic substitution. The morpholino group, being electron-donating, further directs substitution to the C2 position.
Key Chemical Transformations
The distinct reactivity profile of this compound allows for a range of valuable chemical transformations, making it a key intermediate in the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds, primarily at the C5 position.
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting the C5-bromo position with various boronic acids or esters. This reaction is crucial for synthesizing biaryl and heteroaryl structures commonly found in pharmacologically active compounds.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 (Microwave) | 71 | [3] |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF | THF | 50 | Moderate | [3] |
| XPhos Pd G2 | - | K₃PO₄ (2) | Toluene | 100 | High | [3] |
Note: The data in this table is based on reactions with structurally similar halopyrimidines and should be considered a starting point for optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 5-amino-2-chloro-4-morpholinopyrimidine derivatives. This reaction is highly valuable in medicinal chemistry for introducing diverse amine functionalities.[1]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 95 | [5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 80 | 88 | [5] |
| Pd₂(dba)₃ (2) | BINAP (6) | K₂CO₃ (1.4) | Toluene | 25 | 75-95 | [5] |
Note: The data in this table is based on reactions with structurally similar halopyrimidines and should be considered a starting point for optimization for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.[6]
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, most commonly amines. This reaction provides a complementary strategy to palladium-catalyzed cross-coupling for functionalizing the pyrimidine core.
Table 3: Representative Conditions for SNAr of Chloro-pyrimidines with Amines
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | aq. solution | 25 | 0.5 - 2 | >90 | [7] |
| Morpholine | DMF | 80 | 4 | 85-95 | [7] |
| Benzylamine | H₂O-IPA | 80 | 2 | ~90 | [7] |
| Aniline | Ethanol | 25 | 1 | >95 | [7] |
Note: The data in this table is based on reactions with analogous chloro-nitro aromatic compounds and should be considered as a general guide for expected outcomes with this compound.
Experimental Protocol: General Procedure for Amination via SNAr
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.[8]
Diagram 3: General Workflow for Nucleophilic Aromatic Substitution
Caption: General experimental workflow for the SNAr amination reaction.
Application in Drug Discovery: Targeting the PI3K/mTOR Signaling Pathway
The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors. Notably, morpholinopyrimidine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[9][10] This pathway is a crucial regulator of cell proliferation, survival, and angiogenesis and is frequently dysregulated in cancer.
The general strategy involves the sequential functionalization of the dihalopyrimidine core to generate a library of compounds for screening. The morpholino group is often a key feature for potent PI3K inhibition.
Diagram 4: Simplified PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of morpholinopyrimidine derivatives.
Diagram 5: Synthetic Strategy for PI3K/mTOR Inhibitors
Caption: General synthetic approach for generating a library of potential PI3K/mTOR inhibitors.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its well-defined and differential reactivity at the C2 and C5 positions allows for controlled, sequential functionalization through a variety of robust and high-yielding reactions. The demonstrated potential of the resulting morpholinopyrimidine scaffolds as inhibitors of the PI3K/mTOR signaling pathway underscores the importance of this compound in the development of novel therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 10. benchchem.com [benchchem.com]
The Morpholinopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholinopyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy in the design of targeted therapeutics. This heterocyclic motif is a cornerstone in the development of potent and selective inhibitors for key biological targets, particularly protein kinases involved in cell signaling and DNA damage response pathways. Its unique structural and electronic properties allow for favorable interactions within the ATP-binding pockets of these enzymes, making it a highly sought-after framework in the quest for novel drugs to treat cancer and inflammatory diseases.
This technical guide provides a comprehensive overview of the biological significance of the morpholinopyrimidine core, with a focus on its role in the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, the DNA Damage Response (DDR) kinases (ATM, ATR, DNA-PK), and key inflammatory mediators (iNOS, COX-2).
I. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. The morpholine oxygen of the morpholinopyrimidine scaffold often forms a crucial hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K/mTOR inhibitors.[1][2]
Quantitative Data: Potency of Morpholinopyrimidine-Based PI3K/mTOR Inhibitors
The following tables summarize the in vitro potency of representative morpholinopyrimidine derivatives against various PI3K isoforms, mTOR, and a panel of cancer cell lines.
Table 1: Inhibitory Activity against PI3K Isoforms and mTOR
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference(s) |
| Compound 17p | 31.8 ± 4.1 | - | 15.4 ± 1.9 | - | - | [3] |
| BKM-120 | 44.6 ± 3.6 | - | 79.3 ± 11.0 | - | - | [3] |
| Compound 14c | 1250 | - | - | - | - | [4] |
| Compound 18b | 0.46 | - | - | - | 12 | [4] |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Compound 17p | A2780 | Ovarian Cancer | - | [3] |
| Compound 18b | PC-3 | Prostate Cancer | - | [4] |
| Compound 18b | HCT-116 | Colorectal Cancer | - | [4] |
| Compound 18b | A549 | Lung Cancer | - | [4] |
| Compound 18b | MDA-MB-231 | Breast Cancer | - | [4] |
Signaling Pathway Diagram
Experimental Protocols
This protocol outlines a general procedure for measuring the activity of PI3K enzymes and the inhibitory potential of morpholinopyrimidine compounds.[5]
-
Reagent Preparation : Prepare PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA) and a lipid substrate mixture. Dilute the specific PI3K enzyme isoform into the prepared buffer/lipid mixture.
-
Inhibitor Preparation : Prepare serial dilutions of the test compound in DMSO and then further dilute in the assay buffer.
-
Reaction Setup : In a 384-well plate, add 0.5 µl of the inhibitor or vehicle (DMSO), followed by 4 µl of the enzyme/lipid mixture.
-
Reaction Initiation : Start the kinase reaction by adding 0.5 µl of 250µM ATP.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
ADP Detection : Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes at room temperature.
-
Signal Generation : Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cells treated with morpholinopyrimidine inhibitors.[6][7][8]
-
Cell Culture and Treatment : Plate cells and allow them to adhere. Treat cells with various concentrations of the morpholinopyrimidine inhibitor for a specified time.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
II. Inhibition of DNA Damage Response (DDR) Kinases
The morpholinopyrimidine scaffold has also been successfully employed to develop inhibitors of the PI3K-related kinase (PIKK) family, which includes Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK). These kinases are master regulators of the DDR, a network of pathways that detect and repair DNA damage. Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
Quantitative Data: Potency of Morpholinopyrimidine-Based DDR Kinase Inhibitors
Table 3: Inhibitory Activity against DDR Kinases
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| AZ20 | ATR | 5 | [9] |
| M4344 | ATR | - | [10] |
| M1774 | ATR | - | [11] |
| AZD7648 | DNA-PK | - | [12] |
Signaling Pathway Diagram
Experimental Protocols
A common method to assess DNA-PK inhibition is a kinase assay that measures the transfer of a phosphate group to a peptide substrate.[13]
-
Reaction Setup : In a reaction mixture, combine the DNA-PK enzyme, a peptide substrate (e.g., based on p53), and varying concentrations of the morpholinopyrimidine inhibitor.
-
Reaction Initiation : Start the reaction by adding [γ-³²P]ATP and DNA as an activator.
-
Incubation : Incubate the reaction at 30°C for a defined period.
-
Reaction Termination : Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing : Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification : Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis : Determine the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.
III. Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including cancer. Morpholinopyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandins, which are mediated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.
Quantitative Data: Anti-inflammatory Potency
Table 4: Inhibitory Activity against Inflammatory Mediators
| Compound | Target | Assay System | IC50 (µM) | Reference(s) |
| V4 | NO Production | LPS-stimulated RAW 264.7 cells | - | [14] |
| V8 | NO Production | LPS-stimulated RAW 264.7 cells | - | [14] |
Signaling Pathway Diagram
Experimental Protocols
This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][16][17]
-
Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment : Treat the cells with various concentrations of the morpholinopyrimidine compound for 1-2 hours.
-
LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay) : Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Absorbance Reading : Incubate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable metabolite of NO.
-
Data Analysis : Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.
It is crucial to ensure that the observed inhibition of NO or other mediators is not due to cytotoxicity. The MTT assay is a common method to assess cell viability.[18][19][20]
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment : Treat the cells with a range of concentrations of the morpholinopyrimidine compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Conclusion
The morpholinopyrimidine core is a testament to the power of privileged scaffolds in drug discovery. Its ability to effectively target multiple key enzymes in cancer and inflammation underscores its importance and potential. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this remarkable chemical entity. Further exploration and modification of the morpholinopyrimidine scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of human diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.es [promega.es]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The 5-Bromo-2-chloro-4-morpholinopyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its ability to mimic the purine bases of DNA and RNA allows for effective interaction with a wide array of biological targets. The strategic functionalization of the pyrimidine ring can lead to highly potent and selective therapeutic agents. Among these, the 5-bromo-2-chloro-4-morpholinopyrimidine core has emerged as a particularly valuable building block in the design of novel kinase inhibitors and other targeted therapies. The presence of a bromine atom at the 5-position, a chlorine atom at the 2-position, and a morpholine moiety at the 4-position provides a unique combination of steric and electronic properties, as well as multiple points for synthetic diversification. This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of derivatives based on this privileged scaffold, with a focus on their role as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.
Synthesis of the this compound Core
The synthesis of the this compound core typically starts from the readily available precursor, 5-bromo-2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. This allows for the selective introduction of the morpholine moiety at the 4-position.
A general synthetic workflow for the preparation of the this compound core and its subsequent derivatization is depicted below.
Caption: General synthetic scheme for the this compound core and its derivatives.
Medicinal Chemistry Applications: Targeting Kinase Signaling Pathways
Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the most prominent targets for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it an attractive target for drug development. This compound derivatives have been designed to act as ATP-competitive inhibitors of PI3K and/or mTOR, thereby blocking the downstream signaling cascade and inducing anti-proliferative and apoptotic effects in cancer cells.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Quantitative Data on Structurally Related Derivatives
While extensive quantitative data specifically for this compound derivatives is still emerging in the public domain, research on structurally similar morpholinopyrimidine compounds provides valuable insights into their potential as kinase inhibitors. The following table summarizes the in vitro activity of some closely related morpholinopyrimidine derivatives against key kinases and cancer cell lines. It is important to note that modifications at the 5-position, such as the replacement of the bromo group with a cyano group, can significantly impact potency.
| Compound ID | Structure | Target | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| 1 | 2-(Substituted)-6-morpholinopyrimidine-5-carbonitrile | PI3Kα | 170 | Leukemia SR | 0.10 |
| PI3Kβ | 130 | ||||
| PI3Kδ | 760 | ||||
| mTOR | 830 | ||||
| 2 | 2-(Substituted)-6-morpholinopyrimidine-5-carbonitrile | PI3Kα | 1270 | Leukemia SR | 0.09 |
| PI3Kβ | 3200 | ||||
| PI3Kδ | 1980 | ||||
| mTOR | 2850 | ||||
| 3 | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | PI3Kα | 31.8 | A2780 (Ovarian) | - |
| PI3Kδ | 15.4 | ||||
| 4 | Thieno[2,3-d]pyrimidine derivative with morpholine | PI3Kα | 9470 | HepG-2 (Liver) | 12.32 |
| A549 (Lung) | 11.30 | ||||
| PC-3 (Prostate) | 14.69 | ||||
| MCF-7 (Breast) | 9.80 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound core from 5-bromo-2,4-dichloropyrimidine.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethyl acetate in a round-bottom flask, add N,N-diisopropylethylamine (1.1 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add morpholine (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion of the reaction, wash the reaction mixture with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Protocol 2: General Procedure for the Synthesis of 2-Substituted-5-bromo-4-morpholinopyrimidine Derivatives
This protocol outlines a general method for the derivatization of the this compound core at the 2-position via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Desired amine nucleophile (R-NH2)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
A suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating mantle or microwave reactor
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent.
-
Add the desired amine nucleophile (1.1-1.5 eq) and a base (e.g., DIPEA, 1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction can also be performed under microwave irradiation to reduce the reaction time.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-bromo-4-morpholinopyrimidine derivative.
Conclusion
The this compound scaffold represents a highly versatile and privileged core in medicinal chemistry. Its straightforward synthesis and the differential reactivity of its functional groups allow for the creation of diverse libraries of compounds for structure-activity relationship studies. Derivatives based on this scaffold have demonstrated significant potential as inhibitors of key cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, highlighting their promise in the development of novel anticancer and anti-inflammatory agents. Further exploration of the chemical space around this core is warranted to unlock its full therapeutic potential.
Technical Guide: Spectroscopic and Synthetic Profile of 5-Bromo-2-chloro-4-morpholinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 5-Bromo-2-chloro-4-morpholinopyrimidine. These predictions are derived from established chemical shift values of pyrimidine derivatives and morpholine.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-6 (pyrimidine ring) |
| ~3.8 - 4.0 | t | 4H | O-(CH₂)₂ (morpholine ring) |
| ~3.6 - 3.8 | t | 4H | N-(CH₂)₂ (morpholine ring) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~161 | C-4 (pyrimidine ring) |
| ~160 | C-2 (pyrimidine ring) |
| ~159 | C-6 (pyrimidine ring) |
| ~108 | C-5 (pyrimidine ring) |
| ~66 | O-(CH₂)₂ (morpholine ring) |
| ~45 | N-(CH₂)₂ (morpholine ring) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Assignment | Notes |
| [M]+ | Molecular Ion | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes. |
| [M+2]+ | Isotope Peak | |
| [M+4]+ | Isotope Peak |
Synthesis and Characterization Workflow
A plausible and common synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a di-halogenated pyrimidine with morpholine. The C4-chloro position on 2,4-dichloro-5-bromopyrimidine is the most reactive site for such substitutions.[1]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is based on typical nucleophilic aromatic substitution reactions on di-halogenated pyrimidines.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-bromopyrimidine (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add morpholine (1.1 equivalents) and a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine and chlorine.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-chloro-4-morpholinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-chloro-4-morpholinopyrimidine as a key building block. The selective functionalization of this di-halogenated pyrimidine offers a versatile route for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.
Introduction
The pyrimidine scaffold is a privileged structure in a multitude of biologically active compounds.[1][2] this compound presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective functionalization. In Suzuki-Miyaura couplings, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position, enabling selective introduction of an aryl or heteroaryl group at the C5 position while leaving the C2-chloro substituent available for subsequent transformations.[3][4] This stepwise functionalization is a powerful strategy in the synthesis of complex molecules.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[2]
Data Presentation: Reaction Parameters
Successful Suzuki coupling of this compound requires careful optimization of reaction conditions. The following table summarizes generally recommended conditions based on protocols for structurally similar di-halogenated pyrimidines.[4]
| Parameter | Recommended Conditions | Notes |
| Arylboronic Acid | 1.1 - 1.5 equivalents | An excess of the boronic acid is typically used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Pd(PPh₃)₄ is a reliable choice. Pre-formed catalysts can also be highly effective.[4] |
| Ligand | PPh₃, XPhos, SPhos (if using a precursor like Pd₂(dba)₃) | Bulky, electron-rich phosphine ligands can improve catalytic activity.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | The choice of base is crucial and can significantly impact the reaction outcome. K₃PO₄ is often a good starting point.[4][5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is commonly employed to dissolve all reactants.[4] |
| Temperature | 80 - 110 °C | Higher temperatures may be necessary for less reactive coupling partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the degradation of the palladium catalyst.[4] |
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, targeting selective substitution at the C5 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equivalents)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) equipment for reaction monitoring
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).[3]
-
Add the palladium catalyst (5 mol%) to the flask.[3]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
-
Solvent Addition and Reaction:
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.[2]
-
Wash the organic layer sequentially with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 5-aryl-2-chloro-4-morpholinopyrimidine.
-
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for C-N Bond Formation with 5-Bromo-2-chloro-4-morpholinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for carbon-nitrogen (C-N) bond formation reactions utilizing 5-Bromo-2-chloro-4-morpholinopyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug development due to its potential for selective functionalization at multiple positions.[1]
The presence of two distinct halogen atoms, bromine at the C5 position and chlorine at the C2 position, on the pyrimidine core allows for chemoselective amination.[2] The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions provides a strategic advantage in the synthesis of complex molecules.[2]
Overview of Reactivity
The this compound substrate offers two primary sites for substitution: the C2-chloro and the C5-bromo positions. The electron-deficient nature of the pyrimidine ring activates both halogen atoms towards nucleophilic attack and oxidative addition to palladium catalysts.
Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[2] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position.[2] This inherent difference allows for selective amination at the C5 position, leaving the C2-chloro substituent intact for subsequent transformations.[2] To achieve coupling at the less reactive C-Cl bond, more specialized, electron-rich, and bulky phosphine ligands are typically required.[2]
Two primary methods for C-N bond formation with this substrate are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA).
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4] This method is expected to be highly selective for the more reactive C5-bromo position.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The C2-chloro position is susceptible to SNAr due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[3] This provides a complementary method for functionalization, often at a different position than palladium-catalyzed reactions.[3]
Experimental Protocols
2.1. Buchwald-Hartwig Amination at the C5-Position
This protocol describes a generalized procedure for the selective amination at the C5-bromo position.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv.).[3]
-
Seal the flask, and evacuate and backfill with an inert gas three times.[3]
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[3]
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Heat the reaction mixture with stirring to a temperature of 80-110 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction to room temperature.[3]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Experimental Workflow:
Caption: General experimental workflow for Buchwald-Hartwig amination.[2]
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16-24 | 65-90 |
| Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 60-85 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
2.2. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol provides a general method for the amination at the C2-chloro position.
Reaction Scheme:
Caption: General scheme for SNAr amination.
Materials:
-
This compound
-
Amine nucleophile
-
Solvent (e.g., ethanol, isopropanol, DMF)
-
Base (e.g., triethylamine, diisopropylethylamine) (if the amine is used as its salt)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent.[3]
-
Add the amine nucleophile (1.0-1.2 equiv.).[3] If the amine is in the form of a salt, add a base (1.5-2.0 equiv.).[3]
-
Heat the reaction mixture to reflux (typically 80-120 °C).[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
If a precipitate forms, it can be collected by filtration.[3] Otherwise, the solvent is removed under reduced pressure.[3]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Table 2: Representative Conditions for Nucleophilic Aromatic Substitution
| Amine | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Ethanol | N/A | Reflux | 6-12 | 80-95 |
| Piperidine | Isopropanol | N/A | Reflux | 8-16 | 75-90 |
| Aniline | DMF | Et₃N (2.0) | 120 | 12-24 | 60-80 |
Note: The data in this table is illustrative and should be optimized for specific substrates.
Safety Precautions
-
Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are air and moisture sensitive. Handle them under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.[2] Handle with appropriate PPE, including gloves and safety glasses.[2]
-
Solvents: Organic solvents are flammable and may have toxic vapors. All reactions should be performed in a well-ventilated fume hood.[2]
-
General: Always consult the Safety Data Sheets (SDS) for all reagents before use.[2]
By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of a wide range of nitrogen-containing compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of 5-aryl-2-chloro-4-morpholinopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aryl-2-chloro-4-morpholinopyrimidines represent a significant class of heterocyclic compounds in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and its substitution with aryl and morpholino groups can lead to compounds with a wide range of therapeutic activities. Notably, derivatives of this scaffold have shown promise as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] The 5-aryl substituent allows for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of the molecule, while the 4-morpholino group often enhances aqueous solubility and can form crucial hydrogen bonds with biological targets.
This document provides detailed protocols for a two-step synthesis of 5-aryl-2-chloro-4-morpholinopyrimidines, commencing with a Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety, followed by a regioselective nucleophilic aromatic substitution (SNAr) with morpholine.
Core Synthetic Strategy
The synthesis initiates with the palladium-catalyzed Suzuki-Miyaura cross-coupling of a readily available dihalogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine, with a variety of arylboronic acids. This reaction selectively forms the C-C bond at the C5 position. The subsequent step involves the regioselective substitution of the chlorine atom at the C4 position with morpholine. The C4 position is more activated towards nucleophilic attack than the C2 position in the 2,4-dichloropyrimidine system.[2][3]
Data Presentation
The following table summarizes the yields for the two-step synthesis of a series of 5-aryl-2-chloro-4-morpholinopyrimidines with various aryl substituents.
| Entry | Aryl Group (Ar) | Intermediate Yield (%)a | Final Product Yield (%)b |
| 1 | Phenyl | 78 | 85 |
| 2 | 4-Methoxyphenyl | 82 | 88 |
| 3 | 4-Chlorophenyl | 75 | 82 |
| 4 | 4-Fluorophenyl | 77 | 84 |
| 5 | 3-Thienyl | 68 | 75 |
| 6 | 4-Pyridinyl | 65 | 72 |
a Yield of 5-aryl-2,4-dichloropyrimidine after Suzuki-Miyaura coupling. b Yield of 5-aryl-2-chloro-4-morpholinopyrimidine after nucleophilic aromatic substitution.
Experimental Protocols
Protocol 1: Synthesis of 5-aryl-2,4-dichloropyrimidines via Suzuki-Miyaura Cross-Coupling
This protocol describes the general procedure for the synthesis of the 5-aryl-2,4-dichloropyrimidine intermediates.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2,4-dichloropyrimidine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Add palladium(II) acetate (0.03 equiv.) and triphenylphosphine (0.12 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-aryl-2,4-dichloropyrimidine.
Protocol 2: Synthesis of 5-aryl-2-chloro-4-morpholinopyrimidines via Nucleophilic Aromatic Substitution
This protocol outlines the regioselective substitution of the C4-chloro group with morpholine.
Materials:
-
5-aryl-2,4-dichloropyrimidine (from Protocol 1)
-
Morpholine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-aryl-2,4-dichloropyrimidine (1.0 equiv.) in DMF or MeCN in a round-bottom flask.
-
Add triethylamine or DIPEA (2.0 equiv.) to the solution.
-
Add morpholine (1.5 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC or LC-MS analysis shows complete conversion of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final 5-aryl-2-chloro-4-morpholinopyrimidine.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 5-aryl-2-chloro-4-morpholinopyrimidines.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 5-Bromo-2-chloro-4-morpholinopyrimidine Reactions by TLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for monitoring the synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine, a key intermediate in pharmaceutical research, using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are designed to ensure accurate and efficient reaction tracking, facilitating process optimization and ensuring product quality.
Introduction
This compound is a versatile building block in medicinal chemistry. Its synthesis typically involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine precursor with morpholine. Careful monitoring of this reaction is crucial to determine the reaction endpoint, minimize the formation of impurities, and maximize the yield of the desired product. TLC offers a rapid, qualitative assessment of the reaction progress, while LC-MS provides quantitative analysis and mass confirmation of the products.
Reaction Scheme
The synthesis of this compound is generally achieved through the regioselective substitution of the chlorine atom at the 4-position of 5-bromo-2,4-dichloropyrimidine with morpholine. The chlorine at the 4-position is typically more susceptible to nucleophilic attack than the one at the 2-position.
Figure 1: Synthesis of this compound.
Experimental Protocols
3.1. Thin-Layer Chromatography (TLC) Monitoring
TLC is a quick and effective method for visualizing the consumption of the starting material and the formation of the product.
Materials:
-
TLC plates (Silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Mobile Phase: A mixture of ethyl acetate and hexanes is recommended. A starting ratio of 30:70 (v/v) can be optimized as needed.
Protocol:
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of 5-bromo-2,4-dichloropyrimidine.
-
In the "R" lane, spot a small aliquot of the reaction mixture.
-
In the "C" lane, first spot the starting material, then spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: The starting material, 5-bromo-2,4-dichloropyrimidine, is less polar and will have a higher Rf value than the more polar product, this compound. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Table 1: Expected TLC Data
| Compound | Expected Rf (30:70 Ethyl Acetate/Hexanes) | Visualization |
| 5-Bromo-2,4-dichloropyrimidine (SM) | ~0.7 | UV (254 nm) |
| This compound (P) | ~0.4 | UV (254 nm) |
Note: Rf values are estimates and may vary based on specific conditions.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS provides more detailed and quantitative information about the reaction, including the relative amounts of starting material, product, and any byproducts, as well as mass confirmation.
Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to elute the compounds. A typical gradient might be 10% to 90% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
Protocol:
-
Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it significantly (e.g., in 1 mL of acetonitrile or a 1:1 mixture of acetonitrile and water). This prevents column and detector overload.
-
Analysis: Inject the diluted sample into the LC-MS system.
-
Data Interpretation: Monitor the total ion chromatogram (TIC) for peaks corresponding to the starting material and product. Extract the ion chromatograms for the specific m/z values of the protonated molecules. The reaction progress is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Table 2: Expected LC-MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| 5-Bromo-2,4-dichloropyrimidine (SM) | C4HBrCl2N2 | 227.87 | 228.88 |
| This compound (P) | C8H9BrClN3O | 278.54 | 279.55 |
Note: The isotopic pattern for compounds containing bromine and chlorine will show characteristic M, M+2, and M+4 peaks.
Data Presentation and Workflow
Workflow for Reaction Monitoring
The following diagram illustrates the general workflow for monitoring the reaction using both TLC and LC-MS.
Figure 2: Experimental workflow for reaction monitoring.
Logical Relationship of TLC and LC-MS Data
The data from TLC and LC-MS are complementary and provide a comprehensive understanding of the reaction's progress.
Figure 3: Logical relationship of analytical data.
Troubleshooting
-
Streaking on TLC: This can be caused by the basicity of the morpholine moiety interacting with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to mitigate this issue.
-
Poor Separation on TLC: If the Rf values of the starting material and product are too close, adjust the polarity of the mobile phase. Increasing the proportion of ethyl acetate will generally move all spots further up the plate.
-
No Signal in LC-MS: Ensure proper sample dilution to avoid ion suppression. Check the ionization mode and other MS parameters.
By following these protocols, researchers can effectively monitor the synthesis of this compound, leading to improved reaction control and higher quality final products.
Application Notes and Protocols for Morpholinopyrimidine Derivatives in Oncology Research
A Potential Role for 5-Bromo-2-chloro-4-morpholinopyrimidine and its Analogs
Introduction
While direct applications of this compound in oncology research are not extensively documented in current literature, the broader class of morpholinopyrimidine derivatives has emerged as a promising scaffold for the development of novel anticancer agents.[1][2][3] This document outlines the potential applications of such compounds, focusing on their activity as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade in cancer cell growth, proliferation, and survival.[1][3] The provided protocols and diagrams serve as a guide for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.
Application Notes: Morpholinopyrimidines as PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR signaling pathway is frequently deregulated in various human cancers, making it a prime target for therapeutic intervention.[1][3] Several morpholinopyrimidine derivatives have been designed and synthesized as potent dual inhibitors of PI3K and mTOR, demonstrating significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines.[2] The morpholine moiety is a common feature in many PI3K/mTOR inhibitors and is thought to form a critical hydrogen bond with the kinase hinge region.[1][3]
The potential of novel morpholinopyrimidine compounds, including derivatives of this compound, lies in their ability to be chemically modified to optimize potency, selectivity, and pharmacokinetic properties.[4] By targeting both PI3K and mTOR, these compounds can achieve a more comprehensive blockade of the signaling pathway, potentially leading to improved efficacy and reduced chances of resistance compared to single-target agents.[3]
Quantitative Data Summary
The following table summarizes representative inhibitory activities of various morpholinopyrimidine derivatives against PI3K isoforms and their anti-proliferative effects on cancer cell lines, as reported in the literature. This data highlights the potential of this compound class in oncology.
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (µM) |
| 17p | PI3Kα | 31.8 ± 4.1 | A2780 (Ovarian) | - |
| PI3Kδ | 15.4 ± 1.9 | U87MG (Glioblastoma) | - | |
| MCF7 (Breast) | - | |||
| DU145 (Prostate) | - | |||
| 12b | mTOR | 0.83 ± 0.05 | Leukemia SR | - |
| 12d | mTOR | 2.85 ± 0.17 | Leukemia SR | - |
IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition. Data is illustrative and sourced from various studies on morpholinopyrimidine derivatives.[4][5]
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of novel morpholinopyrimidine derivatives are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against PI3K and mTOR kinases.
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., PIP2 for PI3K)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
-
The amount of product formed (e.g., ADP) is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Protocol 3: Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells in lysis buffer to extract total protein.
-
Quantify the protein concentration in the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Visualizations
The following diagrams illustrate key concepts relevant to the application of morpholinopyrimidine derivatives in oncology research.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: Preclinical screening workflow for a novel anticancer compound.
References
- 1. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Troubleshooting & Optimization
Pyrimidine Synthesis Technical Support Center
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during pyrimidine synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Biginelli Reaction due to Knoevenagel Condensation Side Product
Q: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone, and I've identified a significant amount of a benzylidene-bis-urea byproduct. What is causing this, and how can I minimize it?
A: This is a common issue arising from the Knoevenagel condensation of the aldehyde with urea, which can compete with the main reaction pathway. The formation of this byproduct is particularly favored under certain acidic conditions.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is crucial. While strong protic acids can catalyze the reaction, they can also promote the formation of side products. Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or lanthanide triflates have been shown to improve yields by favoring the desired reaction pathway.
-
Solvent Optimization: The solvent can influence the reaction rates. Aprotic solvents like acetonitrile or tetrahydrofuran (THF) are often preferred over protic solvents like ethanol, as they can help to minimize the formation of the bis-urea byproduct.
-
Temperature Control: Running the reaction at an optimal temperature is key. While higher temperatures can increase the reaction rate, they can also lead to the formation of more side products. It is recommended to start at a moderate temperature (e.g., 60-80 °C) and optimize from there.
-
Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. Using a slight excess of the β-ketoester and urea relative to the aldehyde can sometimes favor the formation of the desired product.
Experimental Protocol: Lewis Acid Catalyzed Biginelli Reaction
A representative procedure for a Lewis acid-catalyzed Biginelli reaction is as follows:
-
To a solution of the aldehyde (1 mmol) and β-ketoester (1 mmol) in acetonitrile (10 mL), add urea (1.5 mmol) and a catalytic amount of zinc chloride (10 mol%).
-
Stir the reaction mixture at 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Data on Catalyst Effect on Yield
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield of Dihydropyrimidinone (%) | Reference |
| HCl | Ethanol | 80 | 65 | |
| ZnCl₂ | Acetonitrile | 80 | 92 | |
| FeCl₃ | THF | 60 | 88 | |
| Yb(OTf)₃ | Acetonitrile | 60 | 95 |
Visualization of Biginelli Reaction Pathways
Caption: Main vs. side reaction pathways in the Biginelli synthesis.
Issue 2: Self-Condensation of β-Ketoesters
Q: I am observing significant amounts of a self-condensation byproduct from my β-ketoester in my pyrimidine synthesis. How can I prevent this?
A: The self-condensation of β-ketoesters, such as the formation of dehydroacetic acid from ethyl acetoacetate, is a common side reaction, particularly under basic conditions or at elevated temperatures.
Troubleshooting Steps:
-
Reaction Conditions: Avoid strongly basic conditions if possible. If a base is required, use a milder base and add it slowly at a lower temperature to control the reaction.
-
Order of Addition: The order in which the reactants are mixed can be critical. It is often beneficial to add the β-ketoester slowly to the mixture of the other reactants to maintain a low concentration of the ketoester and minimize self-condensation.
-
Choice of β-Ketoester: If possible, using a β-ketoester that is less prone to self-condensation can be a solution. For example, cyclic β-ketoesters are often less susceptible to this side reaction.
Experimental Protocol: Gradual Addition of β-Ketoester
-
In a round-bottom flask, prepare a mixture of the aldehyde (1 mmol), urea (1.5 mmol), and catalyst in the chosen solvent.
-
Heat the mixture to the desired reaction temperature.
-
Using a syringe pump or a dropping funnel, add the β-ketoester (1 mmol) to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by TLC.
-
Work up the reaction as per the standard procedure.
Logical Workflow for Minimizing Self-Condensation
Caption: Troubleshooting workflow for β-ketoester self-condensation.
Issue 3: Formation of Michael Adducts in Reactions with α,β-Unsaturated Carbonyls
Q: In my pyrimidine synthesis using an α,β-unsaturated aldehyde/ketone, I am isolating a significant amount of a Michael addition byproduct instead of the cyclized pyrimidine. How can I favor the desired cyclization?
A: The 1,4-conjugate addition (Michael addition) of the nucleophilic nitrogen of urea or a related compound to the α,β-unsaturated carbonyl system is a competing side reaction. Favoring the desired cyclization often involves careful selection of the catalyst and reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection: Lewis acids are often effective in activating the carbonyl group for the initial condensation and subsequent cyclization, which can outcompete the Michael addition.
-
Reaction Medium: The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields by promoting the desired cyclization over the Michael addition.
-
Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms of the urea derivative can help direct the reaction towards the desired pathway.
Experimental Protocol: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine the α,β-unsaturated carbonyl compound (1 mmol), urea (1.5 mmol), and a catalytic amount of a suitable catalyst (e.g., ammonium chloride) in a minimal amount of a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).
-
After cooling, dilute the reaction mixture with water and collect the precipitated product by filtration.
-
Purify the product by recrystallization or column chromatography.
Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield of Pyrimidine (%) | Michael Adduct (%) | Reference |
| Conventional Heating (80 °C) | 12 hours | 55 | 30 | |
| Microwave Irradiation (120 °C) | 10 minutes | 85 | <5 |
Signaling Pathway Diagram: Competing Reaction Pathways
Caption: Competing Michael addition and cyclization pathways.
preventing dehalogenation in 5-Bromo-2-chloro-4-morpholinopyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during reactions with 5-bromo-2-chloro-4-morpholinopyrimidine. The guidance is based on established principles of cross-coupling chemistry and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a concern in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) on the pyrimidine ring is replaced by a hydrogen atom. This is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces impurities that can be difficult to separate.
Q2: Which halogen is more susceptible to dehalogenation in this compound?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond.[1][2] Consequently, the C5-bromo position is more prone to both the desired coupling reaction and undesired dehalogenation.
Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: Dehalogenation is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This can arise from several sources:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate Pd-H species.[3]
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., dimethylformamide, DMF) can contribute to dehalogenation.[3]
-
Reagents and Impurities: Trace amounts of water or other hydride-donating impurities in the reagents can lead to the formation of Pd-H.[3]
Q4: How does the morpholino group affect the reactivity of the pyrimidine ring?
A4: The morpholino group is an electron-donating group. This can increase the electron density of the pyrimidine ring, which may influence the rate of oxidative addition and other steps in the catalytic cycle. While specific data for the 4-morpholino substituent is limited, it is a common moiety in bioactive molecules, including PI3K/Akt/mTOR inhibitors.[4]
Troubleshooting Guides
Minimizing Dehalogenation in Cross-Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Significant formation of dehalogenated byproduct | Inappropriate Base Selection: Strong alkoxide bases are known to promote dehalogenation.[3] | Switch to weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] |
| Unsuitable Solvent: Protic solvents or those prone to degradation can act as hydride sources.[3] | Use anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF). Ensure solvents are rigorously dried and degassed. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.[3] | Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely and consider incremental temperature increases if the reaction is too slow. | |
| Suboptimal Ligand Choice: The ligand on the palladium catalyst plays a crucial role in preventing side reactions. | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3] | |
| Prolonged Reaction Time: Extended exposure to reaction conditions can lead to increased byproduct formation. | Monitor the reaction progress closely using techniques like TLC or LC-MS. Work up the reaction as soon as the starting material is consumed. | |
| Presence of Water or Other Impurities: Trace amounts of water can react with reagents to form hydride species.[3] | Use anhydrous reagents and solvents. Consider drying reagents before use. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound at the C5-position, designed to minimize dehalogenation. Optimization for specific substrates may be required.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 4-10 mol%) to the flask.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Heat the mixture to a temperature ranging from 80 to 100 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Competing pathways of desired cross-coupling versus undesired dehalogenation.
References
Technical Support Center: Regioselectivity in Dihalogenated Pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihalogenated pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving desired regioselectivity during substitution and cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dihalopyrimidines generally more reactive than the C2 position in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions?
A1: The enhanced reactivity at the C4 position of 2,4-dihalopyrimidines is a well-established phenomenon.[1][2][3][4][5][6] This preference is primarily attributed to electronic factors. In nucleophilic aromatic substitution (SNAr), the negative charge in the Meisenheimer intermediate is better delocalized when the nucleophile attacks the C4 position.[4] For palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the oxidative addition of the palladium catalyst to the C4-halogen bond is generally favored.[3] The pyrimidine ring is an electron-deficient aromatic system, making it more reactive in comparison to analogous benzene halides.[3][7]
Q2: I am observing poor regioselectivity in my Suzuki coupling reaction with a 2,4-dichloropyrimidine. How can I favor substitution at the C4 position?
A2: Achieving high C4 selectivity in Suzuki couplings of 2,4-dichloropyrimidines is often the expected outcome. However, to optimize this, consider the following:
-
Catalyst and Ligand Choice: Standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often provide good C4 selectivity.[3][7]
-
Solvent and Base: A systematic screening of solvents and bases is crucial. For instance, a combination of Pd(PPh₃)₄ and K₂CO₃ in a solvent like 1,4-dioxane has been shown to be effective.[7]
-
Microwave Irradiation: Employing microwave-assisted procedures can significantly shorten reaction times (e.g., to 15 minutes) and improve yields for C4-substituted products, sometimes with very low catalyst loading (e.g., 0.5 mol%).[3][7][8]
Q3: My goal is to achieve C2-selective functionalization of a 2,4-dihalopyrimidine. What strategies can I employ to reverse the inherent C4 selectivity?
A3: Overcoming the natural preference for C4 substitution requires specific strategies:
-
Bulky Ligands: The use of sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium precatalyst has been shown to uniquely promote C2-selective cross-coupling with thiols.[1][2]
-
Catalyst System Selection: The choice of the Pd(II) precatalyst is extremely sensitive and can be the determining factor in switching selectivity from C4 to C2.[1]
-
Nucleophile Choice in SNAr: For SNAr reactions, using tertiary amine nucleophiles can lead to excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.[9][10]
-
Substituent Effects: Introducing an electron-donating group at the C6 position can alter the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[4]
Q4: How do steric and electronic effects of substituents on the pyrimidine ring influence regioselectivity?
A4: Substituents on the pyrimidine ring play a critical role in directing the regioselectivity of substitution reactions:
-
Electronic Effects: Electron-withdrawing groups on the pyrimidine ring generally increase the reactivity towards nucleophilic attack. The position of these groups can influence the relative electrophilicity of the C2 and C4 positions. For example, an electron-withdrawing group at C5 enhances the inherent C4 selectivity in SNAr reactions with primary or secondary amines.[9] Conversely, an electron-donating group can alter the LUMO distribution to favor C2 attack.[4]
-
Steric Effects: Bulky substituents on the pyrimidine ring can hinder the approach of a nucleophile or catalyst to an adjacent position, thereby directing the reaction to a less sterically encumbered site.[11]
Q5: What are the key differences in achieving regioselectivity in Suzuki, Sonogashira, and Buchwald-Hartwig reactions with dihalogenated pyrimidines?
A5: While the general principles of electronic and steric control apply, the specific conditions for achieving regioselectivity can differ:
-
Suzuki Coupling: As discussed, C4 selectivity is common, but C2 selectivity can be achieved with specialized bulky ligands.[1][3] The choice of boronic acid can also play a role, with sterically hindered boronic acids sometimes showing lower reactivity.[6]
-
Sonogashira Coupling: Regioselectivity in Sonogashira couplings can also be catalyst-controlled. The nature of the phosphine ligand (monodentate vs. bidentate) on the palladium catalyst can switch the preferred coupling site.[12][13]
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for C-N bond formation.[14][15][16] Regioselectivity can be highly dependent on the ligand, base, and specific dihalopyrimidine substrate. For some substrates, palladium-catalyzed amination with aliphatic secondary amines and aromatic amines strongly favors the C4-substituted product.[17]
Troubleshooting Guides
Issue 1: Low or No Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of C2 and C4 isomers | Inappropriate catalyst/ligand system for desired selectivity. | To favor C4, use standard catalysts like Pd(PPh₃)₄. To favor C2, screen bulky NHC ligands.[1][3] |
| Non-optimal reaction conditions. | Systematically screen solvents (e.g., 1,4-dioxane, THF, DMF, isopropanol) and bases (e.g., K₂CO₃, Cs₂CO₃).[7] | |
| Reaction temperature is too high, leading to scrambling. | Optimize the reaction temperature. Consider microwave irradiation for shorter reaction times and potentially cleaner reactions.[3][8] | |
| Low yield of desired isomer | Catalyst deactivation. | Ensure all reagents and solvents are pure and anhydrous. Use freshly prepared catalyst solutions.[18] |
| Poor reactivity of the boronic acid. | Use fresh, high-purity boronic acid. Consider that sterically hindered boronic acids may require harsher conditions. |
Issue 2: Poor C2-Selectivity in SNAr Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Predominant formation of the C4-substituted product | Inherent electronic preference of the substrate. | If the substrate has an electron-withdrawing group at C5, consider using a tertiary amine nucleophile to favor C2 substitution.[9][10] |
| Reaction conditions favor C4 attack. | Explore different solvents and reaction temperatures. Lower temperatures may improve selectivity in some cases. | |
| Sluggish reaction at C2 | Insufficient activation of the C2 position. | Introduce an electron-donating group at the C6 position to increase the electrophilicity of the C2 position.[4] |
Data Presentation: Comparison of Reaction Conditions for Regioselectivity
Table 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | C4-Yield (%) | C2-Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 71 | <8 | [7] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF | 100 | 12 | 65 | <8 | [7] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 100 | 12 | 58 | <8 | [7] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Isopropanol | 100 | 12 | 52 | <8 | [7] |
Table 2: C-S Coupling of 2,4-Dichloropyrimidine with a Thiol
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | C2:C4 Ratio | Reference |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 18 | Predominantly C4 | [2] |
| Pd(allyl)Cl]₂ | IPr | K₃PO₄ | Toluene | 100 | 18 | >20:1 (C2 selective) | [2] |
Experimental Protocols
Protocol 1: C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a microwave-assisted procedure.[3][7]
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), aryl or heteroaryl boronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 120°C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: C2-Selective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol describes a highly regioselective amination at the C4 position, which by extension, highlights the conditions that can be modified to attempt C2 selectivity with appropriate ligand systems. For C2 selectivity, ligand screening (e.g., with bulky NHC ligands) would be the first step in adapting this protocol.
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine the 6-aryl-2,4-dichloropyrimidine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a base (e.g., LiHMDS for aliphatic amines).[17]
-
Solvent Addition: Add an anhydrous solvent such as toluene or THF (3 mL).
-
Reaction: Seal the tube and heat to the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the product by chromatography.
Visualizations
Caption: Generalized experimental workflow for cross-coupling reactions of dihalogenated pyrimidines.
Caption: Key factors influencing regioselectivity in dihalogenated pyrimidine reactions.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges associated with pyrimidine derivatives?
A1: The primary challenges in purifying pyrimidine derivatives often stem from their diverse polarities and structural similarities to impurities. Key issues include:
-
High Polarity: Many pyrimidine derivatives are highly polar, leading to poor retention in standard reverse-phase chromatography and difficulties in crystallization due to high solubility in polar solvents.[1]
-
Peak Tailing in HPLC: Secondary interactions between basic pyrimidine derivatives and residual silanol groups on silica-based stationary phases can cause significant peak tailing.[1]
-
Co-eluting Impurities: The presence of structurally similar impurities and by-products from synthesis can make separation by chromatography challenging.[2]
-
Crystallization Difficulties: Issues such as failure to crystallize, oiling out, and low recovery are common, especially for polar derivatives.[1][3]
-
Product Instability: Some pyrimidine derivatives may be unstable on silica gel, leading to degradation during chromatographic purification.[2]
Q2: Which chromatographic techniques are most effective for purifying pyrimidine derivatives?
A2: The choice of chromatographic technique depends on the specific properties of the pyrimidine derivative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar pyrimidine derivatives as it promotes retention of polar analytes.[1]
-
Reverse-Phase Chromatography (RPC): While challenging for very polar compounds, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention.[1] Adjusting the mobile phase pH is also a critical strategy for controlling the retention of ionizable pyrimidine derivatives.[4][5][6]
-
Flash Column Chromatography: A widely used technique for preparative purification, often employing silica gel and solvent systems like hexane/ethyl acetate or dichloromethane/methanol.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high-resolution purification, which is particularly useful for challenging separations or for obtaining highly pure compounds in the final stages of drug development.
Q3: How can I improve the retention of my polar pyrimidine derivative in reverse-phase HPLC?
A3: To enhance the retention of polar pyrimidine derivatives in reverse-phase HPLC, consider the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds.[1]
-
Adjust the Mobile Phase pH: For acidic or basic pyrimidine derivatives, adjusting the pH to suppress ionization can increase their hydrophobicity and, consequently, their retention on the nonpolar stationary phase.[1][4][5] For basic compounds, a slightly acidic mobile phase (pH 2-4) is often a good starting point.[5]
-
Use Ion-Pairing Reagents: Adding an ion-pairing agent to the mobile phase can form a neutral complex with the ionized pyrimidine derivative, increasing its retention.
Q4: What should I do if my pyrimidine derivative fails to crystallize?
A4: If your pyrimidine derivative does not crystallize upon cooling, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[7]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution to initiate crystal growth.[7]
-
Solvent Evaporation: Dip a glass rod into the solution, allow the solvent to evaporate, and then reintroduce the rod with the crystalline residue into the solution.[7][8]
-
Increase Concentration: If the solution is not supersaturated, carefully evaporate some of the solvent to increase the compound's concentration.[1][8]
-
Add an Anti-Solvent: If the compound is too soluble, try adding a solvent in which it is insoluble but is miscible with the crystallization solvent (an anti-solvent).[1]
Troubleshooting Guides
Chromatographic Purification
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Retention in Reverse-Phase HPLC | Analyte is too polar for the stationary phase. Mobile phase is too strong. | Use a polar-endcapped or polar-embedded column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative purification method.[1] |
| Peak Tailing in HPLC | Secondary interactions with residual silanols. Column overload. Incompatible injection solvent. | Lower the mobile phase pH (e.g., to ~3) for basic analytes. Use a highly deactivated, end-capped column. Reduce the sample concentration or injection volume.[1] Dissolve the sample in the mobile phase.[1] |
| Split Peaks in HPLC | Partially blocked column frit or a void in the column. Co-eluting impurity. | Reverse and flush the column according to the manufacturer's instructions. Replace the column if the issue persists.[1] Optimize the mobile phase composition or gradient to improve separation. |
| Poor Separation of Impurities in Column Chromatography | Similar polarity of the product and impurities. | Experiment with different solvent systems to improve selectivity. Consider changing the stationary phase (e.g., from silica gel to alumina).[3] Employ preparative HPLC for higher resolution. |
Crystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound Fails to Crystallize | The solution is not supersaturated (too much solvent). The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration.[1][8] Try adding an anti-solvent.[1] Experiment with a different solvent or a solvent system.[1] |
| "Oiling Out" (Formation of an oil instead of crystals) | The solution is too concentrated, or cooling is too rapid. The presence of significant impurities. | Add more solvent to the hot solution and allow it to cool more slowly.[8] Consider a pre-purification step like column chromatography to remove impurities.[1] |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper. | Cool the solution in an ice bath to further decrease solubility.[1] Use a finer porosity filter paper or a different filtration technique.[1] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1] |
Data Presentation
Table 1: Chromatographic Purification Data for Selected Pyrimidine Derivatives
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Purity Achieved |
| 5-Fluorouracil | HPLC | C18 | Acetonitrile/Water | >99.5%[1] |
| Lamivudine | HPLC | Chiral Stationary Phase | Methanol/Ammonium Acetate Buffer | >99% (enantiomeric purity)[1] |
| Zidovudine | HPLC | Reverse-Phase C18 | Not specified | >99%[1] |
Table 2: Crystallization Purification Data
| Compound | Crystallization Solvent(s) | Observed Outcome |
| 2,6-diamino-3,5-dinitropyridine (PYX) | N-Methyl-2-pyrrolidone (NMP) | Highest solubility, varies greatly with temperature.[7] |
| 2,6-diamino-3,5-dinitropyridine (PYX) | N,N-Dimethylformamide (DMF) | High solubility, less temperature dependent.[7] |
| 2,6-diamino-3,5-dinitropyridine (PYX) | Dimethyl sulfoxide (DMSO) | Lowest solubility, increases with temperature.[7] |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water and adjust the pH to 3.5 with formic acid.
-
Mobile Phase B (Organic): Use acetonitrile.
-
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase (e.g., 95:5 Acetonitrile:Aqueous). If solubility is an issue, use a minimal amount of a slightly stronger solvent. Filter the sample through a 0.22 µm filter.[1][9]
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]
-
Inject the prepared sample.
-
Run a gradient elution by gradually decreasing the percentage of Mobile Phase B (e.g., from 95% to 50% over 15 minutes) to elute the compound.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest. Analyze the purity of the collected fractions using analytical HPLC.[1]
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Protocol 2: Troubleshooting Crystallization Failure
-
Initial Assessment: If no crystals form after cooling the solution to room temperature and then in an ice bath, proceed with the following steps.
-
Induce Nucleation:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This can create microscopic imperfections that serve as nucleation sites.[7]
-
Seeding: If a small amount of the pure solid is available, add a single, tiny crystal to the solution. This "seed crystal" will provide a template for further crystal growth.[7]
-
-
Increase Supersaturation:
-
Solvent Evaporation: Gently warm the solution to evaporate a small portion of the solvent. Allow the solution to cool again slowly. Be careful not to evaporate too much solvent, which could lead to oiling out.[8]
-
-
Solvent System Modification:
-
Anti-Solvent Addition: While stirring, slowly add a solvent in which your compound is known to be insoluble (but that is miscible with your current solvent). Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a drop or two of the original solvent to redissolve the precipitate. Allow this solution to cool slowly.[1]
-
-
Patience and Slow Cooling: Ensure the cooling process is as slow as possible. Insulate the flask to slow down heat loss. Sometimes, crystallization can take a significant amount of time.
Visualizations
Caption: General experimental workflow for the purification of pyrimidine derivatives.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Caption: Troubleshooting workflow for crystallization failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
managing reaction temperature for 5-Bromo-2-chloro-4-methoxypyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing reaction temperatures when working with 5-Bromo-2-chloro-4-methoxypyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of 5-Bromo-2-chloro-4-methoxypyrimidine to consider for temperature management?
Q2: What are the primary reactive sites of 5-Bromo-2-chloro-4-methoxypyrimidine and how does this influence reaction conditions?
The molecule possesses two halogen substituents that can undergo reaction: the chloro group at the C2 position and the bromo group at the C5 position. The methoxy group at the C4 position also influences the electronic properties of the pyrimidine ring. In nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl and C-Br bonds is dependent on the specific reaction conditions, including the nucleophile or coupling partner, catalyst, and temperature.[1]
Q3: What are the typical temperature ranges for common reactions involving this compound?
The optimal temperature range is highly dependent on the type of reaction being performed:
-
Nucleophilic Aromatic Substitution (SNAr): For related substituted pyrimidines, SNAr reactions are often conducted at temperatures ranging from room temperature to approximately 80 °C.[1] The ideal temperature is influenced by the nucleophilicity of the reacting partner and the solvent used.[1]
-
Suzuki-Miyaura Cross-Coupling: These reactions generally necessitate elevated temperatures, typically in the range of 80 °C to 120 °C.[1] For similar dihalogenated pyrimidines, an optimal temperature of around 100 °C has been reported, with higher temperatures potentially leading to the formation of side products.[1]
-
Stille Coupling: This reaction is also performed at elevated temperatures, generally between 80-110 °C.[2]
-
Buchwald-Hartwig Amination: Similar to other cross-coupling reactions, temperatures in the range of 80-110 °C are typical.[2][3]
Q4: What are the primary safety concerns when working with 5-Bromo-2-chloro-4-methoxypyrimidine at elevated temperatures?
This compound is harmful if swallowed and can cause skin and eye irritation.[1] It is essential to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] In the event of a fire, hazardous decomposition products can be released, such as nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[1]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | The reaction may be proceeding too slowly at the current temperature. Gradually increase the reaction temperature in 10 °C increments while closely monitoring the reaction's progress using TLC or LC-MS.[1] |
| Poor Nucleophile Reactivity (SNAr) | A weak nucleophile may necessitate more forceful conditions. Consider employing a stronger nucleophile or adding a base to enhance the nucleophilicity of your reagent.[1] |
| Solvent Effects | The choice of solvent can significantly affect the reaction rate. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[1] For cross-coupling reactions, solvent systems like 1,4-dioxane/water or toluene/ethanol/water are commonly used.[1] |
| Starting Material Quality | Ensure that both the 5-Bromo-2-chloro-4-methoxypyrimidine and the other reactants are pure and dry, as impurities or moisture can impede the reaction.[1] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Excessive heat can lead to undesired side reactions, such as reaction at both the chloro and bromo positions or decomposition of starting materials or the catalyst.[1] For a related dichloropyrimidine, 100 °C was found to be optimal, with higher temperatures resulting in byproducts.[1] Consider lowering the temperature to a range of 80-90 °C.[1] |
| Prolonged Reaction Time | Even at an optimal temperature, extended reaction times can encourage the formation of side products. Monitor the reaction closely and stop it as soon as the desired product is maximized.[1] |
Data Presentation
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Room Temperature - 80 | Temperature depends on nucleophile strength and solvent.[1] |
| Suzuki-Miyaura Cross-Coupling | 80 - 120 | Higher temperatures can lead to side products.[1] |
| Stille Coupling | 80 - 110 | Requires an inert atmosphere.[2] |
| Buchwald-Hartwig Amination | 80 - 110 | Requires an inert atmosphere and a suitable ligand.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[2]
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.[2]
-
Temperature Control: Heat the reaction mixture to the desired temperature (a starting point of 60 °C is recommended) under an inert atmosphere (e.g., nitrogen).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased incrementally (e.g., to 80 °C).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).[1]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[1]
-
Temperature Control: Heat the reaction mixture to the desired temperature (a starting point of 90 °C is recommended) with vigorous stirring under an inert atmosphere.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Adjust the temperature as needed to balance the reaction rate and side product formation. A range of 80-100 °C is often effective.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent.[1]
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.[1]
Visualizations
Caption: General experimental workflow for reactions involving 5-Bromo-2-chloro-4-methoxypyrimidine.
Caption: Logical decision-making process for troubleshooting temperature-related reaction issues.
References
Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general reaction scheme for synthesizing this compound?
The synthesis is typically a nucleophilic aromatic substitution (SNAr) reaction. It starts with 5-bromo-2,4-dichloropyrimidine and reacts it with morpholine. The chlorine atom at the C4 position is more reactive and is selectively displaced by morpholine, yielding the desired product.[1][2] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to quench the HCl generated during the reaction.[3]
Q2: I'm seeing an unexpected spot on my TLC/LC-MS. What could be the primary byproduct?
The most common byproduct is the disubstituted compound, 5-bromo-2,4-dimorpholinopyrimidine . This occurs when morpholine reacts at both the C4 and C2 positions of the starting material, 5-bromo-2,4-dichloropyrimidine.
-
Cause : This side reaction is favored by elevated temperatures, prolonged reaction times, or using an excess of morpholine.
-
Identification : The disubstituted product will have a higher molecular weight and typically a different polarity, which can be confirmed by LC-MS analysis.
Q3: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Low yields can stem from several factors. Refer to the table below for common causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS.[3][4] If starting material remains, consider extending the reaction time or slightly increasing the temperature. However, be cautious as this may also promote byproduct formation. |
| Byproduct Formation | The formation of 5-bromo-2,4-dimorpholinopyrimidine is a primary cause of reduced yield. To minimize this, add the morpholine dropwise at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction.[3] Use of a slight excess of the dichloropyrimidine starting material can also help. |
| Purity of Starting Materials | Ensure the 5-bromo-2,4-dichloropyrimidine is pure. Impurities from its synthesis (e.g., from 5-bromouracil) can interfere with the reaction.[1] |
| Base Stoichiometry | Insufficient base (TEA or DIPEA) can leave HCl in the reaction mixture, which can protonate the morpholine, reducing its nucleophilicity. Ensure at least one equivalent of base is used. |
| Work-up & Purification Losses | The product may be partially lost during aqueous work-up if the pH is not controlled. Ensure the organic layer is thoroughly extracted.[5] During column chromatography, use an appropriate solvent system to achieve good separation from byproducts and starting materials. |
Q4: How can I effectively control the regioselectivity to favor substitution at the C4 position over the C2 position?
The chlorine at the C4 position of 5-substituted-2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, especially with an electron-withdrawing group like bromine at C5.[2]
-
Temperature Control : Maintaining a low reaction temperature (e.g., 0-25 °C) is critical. The activation energy for substitution at the C2 position is higher, so lower temperatures significantly favor the desired C4 substitution.[3]
-
Stoichiometry : Use of approximately 1.0 to 1.2 equivalents of morpholine ensures that there isn't a large excess available to drive the second substitution reaction after the initial, faster C4 substitution is complete.[3]
Q5: What are the best methods for purifying the final product?
-
Recrystallization : If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, or diisopropylether) can be highly effective.[4]
-
Column Chromatography : For mixtures containing significant amounts of starting material or the disubstituted byproduct, flash column chromatography on silica gel is the preferred method. A common eluent system is a gradient of ethyl acetate in hexane.[4][5]
Visualizing the Synthesis and Byproduct Formation
The following diagrams illustrate the primary reaction pathway and the formation of the common disubstituted byproduct.
Caption: Main reaction pathway for the desired product.
Caption: Formation of the common disubstituted byproduct.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing issues during the synthesis.
Caption: A step-by-step guide to troubleshooting synthesis issues.
General Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
-
Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2,4-dichloropyrimidine (1.0 eq).
-
Solvent : Add a suitable anhydrous solvent, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[3][4]
-
Cooling : Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition : Slowly add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq) to the cooled solution. Following the base, add morpholine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction : Allow the reaction to warm to room temperature (25-30 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[3]
-
Work-up : Quench the reaction by adding water.[4] Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by flash column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization to yield this compound as a solid.[3][4]
References
Validation & Comparative
Comparative Kinase Inhibition of 4-Morpholinopyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 4-morpholinopyrimidine scaffold serves as a valuable starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory activity of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols to support further research and development in this area.
The dysregulation of protein kinase signaling pathways is a hallmark of numerous diseases, particularly cancer, making kinases attractive targets for therapeutic intervention. The pyrimidine core is a well-established pharmacophore in kinase inhibitor design, and derivatives featuring a morpholine substitution at the 4-position have shown significant promise, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. This guide focuses on a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives and their inhibitory activity against PI3K isoforms, providing a quantitative basis for comparison and future design strategies.
Quantitative Comparison of Kinase Inhibition
The inhibitory activities of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against PI3Kα are presented in the table below. A selection of the most potent compounds was further evaluated for their inhibitory activity against PI3Kβ, PI3Kγ, and PI3Kδ isoforms, as well as mTOR, to assess their selectivity profile. The well-characterized PI3K inhibitor BKM-120 was used as a positive control for comparison.
| Compound ID | R Group | PI3Kα IC50 (nM)[1] | PI3Kβ IC50 (nM)[1] | PI3Kγ IC50 (nM)[1] | PI3Kδ IC50 (nM)[1] | mTOR IC50 (nM)[1] |
| 17e | 4-fluorophenyl | 88.5 ± 6.1 | >1000 | >1000 | 55.6 ± 3.8 | >1000 |
| 17m | 4-chlorophenyl | 104.1 ± 12.5 | ND | ND | ND | ND |
| 17o | 4-(trifluoromethyl)phenyl | 34.7 ± 2.1 | >1000 | >1000 | 204.2 ± 22.2 | >1000 |
| 17p | 4-(trifluoromethoxy)phenyl | 32.4 ± 4.1 | >1000 | >1000 | 15.4 ± 1.9 | >1000 |
| BKM-120 | - | 44.6 ± 3.6 | 166 | 116 | 79.3 ± 11.0 | 262 |
ND: Not Determined
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel kinase inhibitors. The following are generalized protocols for the synthesis and kinase inhibition assays based on the evaluation of the 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.
General Synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile Derivatives
The synthesis of the target compounds typically involves a multi-step process starting from commercially available materials. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for 2,4-disubstituted-5-cyanopyrimidines.
Step 1: Synthesis of 2-chloro-4-morpholino-5-cyanopyrimidine. To a solution of 2,4-dichloro-5-cyanopyrimidine in a suitable solvent such as dichloromethane, morpholine is added dropwise at a low temperature (e.g., 0 °C). The reaction is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is isolated by extraction and purified by column chromatography.
Step 2: Synthesis of 2-(substituted amino)-4-morpholino-5-cyanopyrimidine. The intermediate from Step 1 is reacted with a variety of substituted amines in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated, and upon completion, the final product is isolated and purified.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the synthesized compounds against PI3K isoforms and mTOR is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO.
-
In a 384-well plate, the kinase, substrate, and ATP are added to the kinase assay buffer.
-
The serially diluted test compounds or DMSO (as a vehicle control) are added to the wells.
-
The plate is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.
-
The Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal. The plate is incubated for another 30 minutes at room temperature.
-
The luminescence of each well is measured using a plate reader.
-
The data is analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context
The PI3K/AKT/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many cancers, making it a prime target for drug development. The 4-morpholinopyrimidine derivatives discussed in this guide primarily target PI3K, a key upstream kinase in this pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
By inhibiting PI3K, these compounds can block the downstream signaling cascade, ultimately leading to a reduction in cancer cell growth and proliferation. The development of isoform-selective PI3K inhibitors is an active area of research, as it may lead to improved therapeutic windows and reduced off-target effects. The data presented in this guide can aid in the rational design of next-generation 4-morpholinopyrimidine-based kinase inhibitors with enhanced potency and selectivity.
References
The Pivotal Role of the Morpholine Moiety in Pyrimidine Analogs: A Structure-Activity Relationship Guide
A deep dive into the structure-activity relationship (SAR) of morpholinopyrimidine analogs reveals a versatile scaffold with significant therapeutic potential, primarily as kinase inhibitors in oncology and as anti-inflammatory agents. The morpholine ring, in conjunction with the pyrimidine core, has proven to be a critical pharmacophore, driving potency and selectivity against various biological targets. This guide provides a comparative analysis of key morpholinopyrimidine analogs, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this promising area.
The morpholinopyrimidine core is a cornerstone in the design of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently deregulated in cancer.[1][2] The morpholine group, in particular, is crucial for activity, often forming a key hydrogen bond in the ATP-binding pocket of kinases.[3][4] This interaction significantly contributes to the inhibitory potency of these compounds.
Comparative Analysis of Inhibitory Activities
The inhibitory potency of morpholinopyrimidine analogs varies significantly based on substitutions at different positions of the pyrimidine ring. The following table summarizes the in vitro activities of representative analogs against key kinase targets.
| Compound | Target(s) | IC50 (µM) | Cell Line | Key Structural Features | Reference |
| 12b | PI3Kα | 0.17 ± 0.01 | Leukemia SR | 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile with Schiff base modification | [5] |
| PI3Kβ | 0.13 ± 0.01 | [5] | |||
| PI3Kδ | 0.76 ± 0.04 | [5] | |||
| mTOR | 0.83 ± 0.05 | [5] | |||
| 12d | PI3Kα | 1.27 ± 0.07 | Leukemia SR | 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile with Schiff base modification | [5] |
| PI3Kβ | 3.20 ± 0.16 | [5] | |||
| PI3Kδ | 1.98 ± 0.11 | [5] | |||
| mTOR | 2.85 ± 0.17 | [5] | |||
| 9 | PI3Kα | - | - | 4-morpholinopyrrolopyrimidine derivative | [6] |
| 46 | PI3Kα/mTOR | - | MDA361 | 4-morpholinopyrrolopyrimidine derivative | [6] |
| 48 | PI3Kα/mTOR | - | MDA361 | 4-morpholinopyrrolopyrimidine derivative | [6] |
| 17e | PI3Kα | 0.1041 | A2780, U87MG, MCF7, DU145 | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | [4] |
| 17m | PI3Kα | - | A2780, U87MG, MCF7, DU145 | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | [4] |
| 17o | PI3Kα | - | A2780, U87MG, MCF7, DU145 | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | [4] |
| 17p | PI3Kα | 0.0324 | A2780, U87MG, MCF7, DU145 | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | [4] |
| V4 | iNOS/COX-2 | - | RAW 264.7 | 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivative | [7][8] |
| V8 | iNOS/COX-2 | - | RAW 264.7 | 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivative | [7][8] |
Structure-Activity Relationship Insights
Analysis of the available data highlights several key SAR trends for morpholinopyrimidine analogs:
-
The Morpholine Moiety is Essential: The morpholine group is consistently identified as a critical pharmacophore for PI3K inhibitory activity.[3][4] Its substitution leads to a decrease in potency.[4]
-
The Pyrimidine Core as a Scaffold: The pyrimidine ring serves as a fundamental framework for maintaining inhibitory activity.[3][4]
-
Substitutions at Position 2 and 4: Modifications at the 2 and 4 positions of the pyrimidine ring significantly influence activity. For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, substitutions at these positions led to potent PI3Kα inhibitors.[4]
-
The Role of the 5-carbonitrile Group: The introduction of a carbonitrile group at the 5-position of the pyrimidine ring has been shown to be a valuable strategy in developing PI3K inhibitors.[4][5]
-
Dual PI3K/mTOR Inhibition: Certain structural modifications on the 4-morpholinopyrrolopyrimidine scaffold have led to the discovery of potent dual PI3Kα/mTOR inhibitors.[6]
-
Anti-inflammatory Activity: Morpholinopyrimidine derivatives have also demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and reducing the expression of iNOS and COX-2.[7][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, a primary target of many morpholinopyrimidine analogs, and a general workflow for a kinase inhibition assay used to evaluate these compounds.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: General Workflow for a Kinase Inhibition Assay.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening of kinase inhibitors.[10]
Materials:
-
Kinase enzyme (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Test compounds (morpholinopyrimidine analogs) dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.[10] Include DMSO-only (vehicle control) and a known inhibitor (positive control).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[10]
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, kinase enzyme, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the reaction by adding ATP. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.[10]
-
Incubation: Mix the plate gently on a plate shaker and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[10]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Activity Assay (NO Production)
This assay evaluates the ability of compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (morpholinopyrimidine analogs) dissolved in DMSO
-
Griess reagent
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predefined period.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the presence of the test compounds. Include a control group with cells treated with LPS only and a vehicle control group.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a spectrophotometer.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition by the test compounds compared to the LPS-only treated cells.
Conclusion
The morpholinopyrimidine scaffold represents a highly valuable starting point for the development of potent and selective inhibitors of various biological targets. The structure-activity relationships highlighted in this guide underscore the critical role of the morpholine moiety and the pyrimidine core. Further exploration of substitutions at various positions of the pyrimidine ring holds the potential to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases. The provided experimental protocols offer a foundation for the in vitro evaluation of such novel analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Structural Validation of 5-Bromo-2-chloro-4-morpholinopyrimidine: A Comparative Analysis by NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural validation of 5-Bromo-2-chloro-4-morpholinopyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry.
While specific, publicly available experimental spectra for this compound are limited, this guide leverages data from structurally analogous compounds to provide a robust framework for its characterization. By comparing expected spectral features with those of related molecules, researchers can confidently validate the structure of this and similar compounds.
Comparative Spectral Data Analysis
The structural elucidation of this compound relies on the complementary information provided by ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the expected and observed spectral data for the target molecule and related structures.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Observed Chemical Shift (δ) in Related Compounds (ppm) | Compound |
| Pyrimidine-H | 8.0 - 8.5 | 9.15, 8.83 | 5-Bromopyrimidine[1] |
| Morpholine-H (adjacent to N) | 3.7 - 4.0 | 3.74 (triplet) | 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivative[2] |
| Morpholine-H (adjacent to O) | 3.6 - 3.9 | 3.94 (triplet) | 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivative[2] |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Observed Chemical Shift (δ) in Related Compounds (ppm) | Compound |
| C2 (C-Cl) | 158 - 162 | ~160 | Substituted Pyrimidines[3] |
| C4 (C-N) | 160 - 165 | 165.48, 169.34 | Substituted Pyrimidine-Sulfonamide Derivatives[4] |
| C5 (C-Br) | 105 - 115 | ~120-130 (unsubstituted C5-H) | Substituted Pyrimidines[3] |
| C6 (C-H) | 155 - 160 | ~155-160 | Substituted Pyrimidines[3] |
| Morpholine C (adjacent to N) | 45 - 50 | 47.4 | 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivative[2] |
| Morpholine C (adjacent to O) | 65 - 70 | 66.3 | 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivative[2] |
Table 3: Mass Spectrometry Data Comparison
| Analysis | Expected Data for this compound | Observed Data in Related Compounds | Compound |
| Molecular Ion (M⁺) | m/z corresponding to C₉H₁₀BrClN₄O, exhibiting a characteristic isotopic pattern due to Br and Cl. | Molecular Weight: 207.46 | 5-Bromo-2-chloro-4-methylpyrimidine |
| Isotopic Pattern | Presence of M, M+2, and M+4 peaks with relative intensities determined by the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. | Characteristic isotopic pattern for bromine and chlorine is expected.[5] | 5-Bromo-2-chloro-4-methoxypyrimidine[5] |
| Fragmentation | Loss of morpholine moiety, halogen atoms, and other small fragments. | Fragmentation often begins at the substituents on the pyrimidine ring. | 2,4-dialkoxy-5-bromopyrimidines[6] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified this compound.[3] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3][5]
-
¹H NMR Data Acquisition : Acquire the spectrum on a 300 or 500 MHz NMR spectrometer.[7] Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Data Acquisition : Using the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition : Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
High-Resolution Mass Spectrometry (HRMS) : For unambiguous elemental composition confirmation, perform HRMS analysis to obtain the exact mass of the molecular ion.[7]
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
This comprehensive approach, combining detailed spectral analysis with robust experimental protocols, provides a reliable methodology for the structural validation of this compound and serves as a valuable guide for researchers working with novel heterocyclic compounds.
References
- 1. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
alternative methods for the synthesis of substituted morpholinopyrimidines
A Comparative Guide to the Synthesis of Substituted Morpholinopyrimidines
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted morpholinopyrimidines is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of alternative synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable approach for your research needs.
Comparison of Synthetic Methods
The following table summarizes the key performance indicators for various methods used in the synthesis of substituted morpholinopyrimidines.
| Method | Key Steps | Typical Yield (%) | Reaction Time | Temperature (°C) | Catalyst/Reagent Highlights |
| Three-Step Synthesis | 1. SNAr Reaction2. SNAr Reaction3. Petasis-type Reaction | 60-70 | 4-6 h (Step 1)18-20 h (Step 2)45-48 h (Step 3) | Room Temp (Step 1)80-110 (Step 2)80-90 (Step 3) | K₂CO₃, DMF, 1,4-Dioxane, Substituted Boronic Acid |
| One-Pot Biginelli-type Synthesis | One-pot cyclocondensation | 90-92 | 3 h | Reflux | Glacial Acetic Acid |
| Microwave-Assisted Synthesis | Microwave irradiation | 69-88 | 5-10 min | 65-70 | Triethylamine, Acetonitrile, 400W Microwave |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling | 70-98 | 1 min - 24 h | Room Temp - 100 | Pd₂(dba)₃ or Pd(OAc)₂, XPhos, NaOtBu or Cs₂CO₃ |
| Ullmann Condensation | Copper-catalyzed nucleophilic substitution | Moderate to Good | Hours to Days | >100 | Copper catalyst, High-boiling polar solvents (e.g., DMF) |
Experimental Protocols
Three-Step Synthesis of 2-((Disubstituted)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol[1][2]
This method involves a sequential three-step process starting from 4,6-dichloropyrimidine.
Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine
-
To a solution of morpholine (0.034 mol) in DMF in a 50 mL round-bottom flask, add K₂CO₃ (3 mmol) and stir for 20-30 minutes.
-
Add 4,6-dichloropyrimidine (0.033 mol) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify by column chromatography.
Step 2: Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine
-
To a stirring solution of piperazine (0.075 mol) in 30 mL of 1,4-dioxane, add K₂CO₃ (3 mmol) and stir for 20-30 minutes.
-
Add 4-(6-chloropyrimidin-4-yl)morpholine (0.015 mol) and reflux the mixture for 18-20 hours at 80-110 °C.
-
After completion, cool the mixture to room temperature and remove the dioxane under vacuum.
-
Dilute the crude product with chloroform and wash with water (3 x 100 mL).
-
Separate the organic layer and dry over anhydrous Na₂SO₄.
Step 3: Synthesis of the Final Product via Petasis-type Reaction
-
To a solution of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine (0.002 mol) and o-vanillin (0.0019 mol) in anhydrous 1,4-dioxane (20 mL), add a substituted boronic acid (0.003 mol).
-
Reflux the reaction mixture at 80-90 °C for 45-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and proceed with purification.
-
Yields for various substituted products range from 60-70%.[1]
One-Pot Biginelli-type Synthesis of Dihydropyrimidinone Derivatives[3]
This efficient one-pot method provides dihydropyrimidinone derivatives containing a morpholine moiety.
-
A mixture of (2E)-4-methyl-1-[4-(morpholin-1-yl)phenyl]pent-2-en-1-one (0.01 mol), a differently substituted benzaldehyde (0.01 mol), urea (0.01 mol), and glacial acetic acid (10 mL) are refluxed for 3 hours.
-
The reaction mixture is then poured into cold water to precipitate the product.
-
The starting enaminone is synthesized by refluxing 1-[4-(morpholin-1-yl)phenyl]ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) without a solvent, yielding the product in 90% yield.[2]
Microwave-Assisted Synthesis[4][5]
Microwave irradiation significantly reduces reaction times for the synthesis of morpholine-containing compounds.
-
Combine equivalent amounts of an appropriate α-chloroacetamide, a substituted aniline, and sodium para-toluenesulfinate in dry acetonitrile (7 mL) containing an equivalent amount of triethylamine as a catalyst.
-
Irradiate the mixture in a microwave reactor at 65-70 °C and 400 Watts for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
This method has been shown to reduce reaction times from 2-3 hours (conventional heating) to a few minutes with moderate to good yields.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Three-Step Synthesis Workflow.
Caption: Comparison of One-Pot and Microwave Methods.
References
Comparative Analysis of Synthetic Routes for 5-Bromo-2-chloro-4-morpholinopyrimidine: A Guide to Impurity Profiling and Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for 5-Bromo-2-chloro-4-morpholinopyrimidine, a key intermediate in pharmaceutical synthesis. The focus is on understanding and controlling the formation of process-related impurities. By presenting hypothetical data from "standard" and "optimized" synthetic protocols, this document illustrates how reaction conditions can be modified to enhance product purity. Detailed experimental methodologies for both synthesis and analysis are provided to support practical application in a research and development setting.
Synthesis of this compound: A Comparison of Protocols
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dihalogenated pyrimidine precursor with morpholine. The regioselectivity of this reaction is a critical factor, with substitution at the C4 position being generally favored in 2,4-dichloropyrimidines.
Standard Synthetic Protocol
This protocol represents a common initial approach to the synthesis, which may not be fully optimized for impurity control.
Experimental Protocol:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add morpholine (1.2 eq) and a base, for example, triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography.
Optimized Synthetic Protocol
This protocol incorporates modifications designed to improve the yield of the desired product and minimize the formation of key impurities.
Experimental Protocol:
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of morpholine (1.05 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise over a period of 30 minutes, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, with careful monitoring by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product for further purification if necessary.
Analysis of Impurities
The primary impurities in the synthesis of this compound arise from side reactions and unreacted starting materials. A comparative analysis of the hypothetical impurity profiles from the standard and optimized protocols is presented below.
Table 1: Comparison of Impurity Profiles in the Synthesis of this compound
| Impurity Name | Structure | Source of Formation | Hypothetical Area % (Standard Protocol) | Hypothetical Area % (Optimized Protocol) |
| 5-Bromo-2,4-dichloropyrimidine | ![]() | Unreacted starting material | 5.0% | < 1.0% |
| 5-Bromo-4-chloro-2-morpholinopyrimidine | ![]() | Regioisomeric substitution at the C2 position. | 8.0% | 2.5% |
| 5-Bromo-2,4-dimorpholinopyrimidine | ![]() | Di-substitution of the starting material with morpholine. | 10.0% | 1.5% |
| 5-Bromo-2-chloro-4-hydroxypyrimidine | ![]() | Hydrolysis of the starting material or product in the presence of water. | 2.0% | < 0.5% |
| Desired Product: this compound | ![]() | Main reaction product | 75.0% | 94.5% |
Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols for Impurity Analysis
Accurate identification and quantification of impurities are crucial for quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.
HPLC-MS Method for Impurity Profiling
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Visualizing Synthesis and Analysis Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathway with potential impurity formation and the analytical workflow for impurity analysis.
Caption: Synthetic pathway for this compound and formation of major impurities.
Unveiling the Anticancer Potential of Morpholinopyrimidine Derivatives: A Comparative Analysis
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, morpholinopyrimidine derivatives have emerged as a promising class of molecules exhibiting potent anticancer activities across a variety of cancer cell lines. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapies. Due to the limited availability of data on the specific compound 5-Bromo-2-chloro-4-morpholinopyrimidine, this guide will focus on the broader class of morpholinopyrimidine derivatives, for which more extensive research is available.
Comparative Efficacy in Cancer Cell Lines
Recent studies have highlighted the antiproliferative effects of various morpholinopyrimidine derivatives. These compounds have been shown to be particularly effective against leukemia, renal, and breast cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[1][2]
Table 1: Comparative Growth Inhibition of Morpholinopyrimidine-5-carbonitrile Derivatives
| Compound | Leukemia SR (GI%) | CNS SNB-75 (GI%) | Renal A498 (GI%) | Renal RXF-393 (GI%) | Renal UO-31 (GI%) |
| Compound 3 | 58.51 | - | - | - | - |
| Compound 4 | - | 47.82 | 54.34 | - | - |
| Compound 8 | - | - | 46.28 | 30.46 | 45.24 |
| Data represents the percentage of growth inhibition at a 10 µM concentration.[2] |
Table 2: IC50 Values of Lead Morpholinopyrimidine-5-carbonitrile Derivatives and Comparison with Standard Inhibitors
| Compound | Leukemia SR (IC50, µM) | PI3Kα (IC50, µM) | PI3Kβ (IC50, µM) | PI3Kδ (IC50, µM) | mTOR (IC50, µM) |
| Compound 12b | 0.10 ± 0.01 | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |
| Compound 12d | 0.09 ± 0.01 | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |
| LY294002 | - | - | - | - | - |
| Afinitor | - | - | - | - | - |
| IC50 values represent the concentration required to inhibit 50% of the activity.[2] |
Table 3: Comparative Cytotoxicity of Pyrimidine-Morpholine Hybrids
| Compound | SW480 (IC50, µM) | MCF-7 (IC50, µM) |
| Compound 2c | Significant vs. Cisplatin | - |
| Compound 2e | Significant vs. Cisplatin | - |
| Compound 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 5-Fluorouracil | 4.90 ± 0.83 | - |
| Cisplatin | 16.10 ± 1.10 | - |
| IC50 values represent the concentration required to inhibit 50% of cell growth.[3][4] |
The data clearly indicates that certain morpholinopyrimidine derivatives, such as compounds 12b and 12d, exhibit potent, sub-micromolar inhibitory activity against the leukemia SR cell line and also effectively inhibit PI3K and mTOR kinases.[2] Furthermore, compound 2g from a different series of pyrimidine-morpholine hybrids shows strong cytotoxicity against the SW480 colon cancer cell line, comparable to the standard chemotherapeutic agent 5-Fluorouracil.[3][4]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
1. MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified time. Harvest the cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: The DNA content is proportional to the fluorescence intensity of PI. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
To better understand the processes involved in the anticancer activity of morpholinopyrimidine derivatives and the experimental procedures used to evaluate them, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to the Cost-Effectiveness of Pyrimidine Synthesis Routes
For researchers, scientists, and drug development professionals, the synthesis of pyrimidines is a foundational process. The choice of a synthetic route can have significant implications for a project's budget, timeline, and environmental impact. This guide provides an objective comparison of the cost-effectiveness of different pyrimidine synthesis routes, supported by experimental data and detailed protocols. We will explore both biological and chemical synthesis pathways, offering a comprehensive overview to inform your selection of the most appropriate method for your research and development needs.
Biological Synthesis Routes: De Novo vs. Salvage Pathways
In biological systems, pyrimidine nucleotides are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway. While both are crucial for cellular function, they differ significantly in their energy demands and starting materials, which directly impacts their cost-effectiveness from a resource perspective.
The de novo pathway constructs pyrimidine rings from simple precursor molecules like bicarbonate, aspartate, and glutamine. This process is highly energy-intensive, requiring the consumption of ATP.[1] In contrast, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[1] This recycling mechanism is considerably more energy-efficient. For instance, the de novo synthesis of a related class of molecules, purines, can require six to ten molecules of ATP per nucleotide, whereas the salvage pathway often requires only one.[2]
| Pathway | Starting Materials | Energy Requirement (ATP) | Key Enzymes | Primary Use |
| De Novo Synthesis | Bicarbonate, Aspartate, Glutamine | High | Carbamoyl phosphate synthetase II, Aspartate transcarbamoylase, Dihydroorotase | Rapidly proliferating cells |
| Salvage Pathway | Pre-formed pyrimidine bases (uracil, thymine, cytosine) | Low | Uridine phosphorylase, Thymidine kinase | Quiescent cells, recycling |
Experimental Protocols for Biological Pathways
Due to the complexity of isolating and quantifying the cost-effectiveness of these intracellular pathways in a laboratory setting, detailed experimental protocols for direct cost comparison are not typically performed. The analysis is primarily based on the known stoichiometry and energy requirements of the enzymatic reactions involved.
Chemical Synthesis Routes: Conventional Biginelli Reaction vs. Microwave-Assisted Synthesis
In the realm of synthetic organic chemistry, the Biginelli reaction is a classic and widely used method for producing dihydropyrimidinones, which are precursors to various pyrimidine derivatives. We will compare the traditional, conventional heating approach with a modern, microwave-assisted method to evaluate their relative cost-effectiveness.
Data Presentation: A Quantitative Comparison
The following table summarizes the key parameters for a typical Biginelli reaction, highlighting the differences between conventional heating and microwave-assisted synthesis. The cost analysis is based on approximate current market prices for reagents and energy.
| Parameter | Conventional Biginelli Reaction | Microwave-Assisted Biginelli Reaction |
| Reactants | Benzaldehyde, Ethyl acetoacetate, Urea/Thiourea | Benzaldehyde, Ethyl acetoacetate, Urea/Thiourea |
| Catalyst | Hydrochloric Acid or other Lewis/Brønsted acids | Sulfamic Acid, Benzyltriethylammonium chloride, etc. |
| Solvent | Ethanol or solvent-free | Often solvent-free or minimal solvent |
| Reaction Time | 1.5 - 3 hours[3] | 2 - 15 minutes |
| Reported Yield | 60 - 90%[3] | >85% |
| Energy Consumption | High (prolonged heating) | Low (short reaction time, efficient heating) |
| Waste Generation | Moderate (solvent disposal) | Low (often solvent-free) |
| Estimated Reagent Cost per Mole of Product | ~$25 - $35 | ~$25 - $35 |
| Estimated Energy Cost per Mole of Product | ~$0.10 - $0.20 | ~$0.01 - $0.05 |
| Estimated Waste Disposal Cost per Mole of Product | ~$0.50 - $2.00 (with solvent) | ~$0.00 - $0.50 (solvent-free) |
| Total Estimated Cost per Mole of Product | ~$25.60 - $37.20 | ~$25.01 - $35.55 |
Note: Cost estimations are for illustrative purposes and can vary based on supplier, purity, and scale.
Experimental Protocols
Conventional Biginelli Reaction Protocol:
-
In a round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Add ethanol (20 mL) as a solvent.
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reflux the mixture with stirring for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Microwave-Assisted Biginelli Reaction Protocol:
-
In a microwave-safe reaction vessel, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Add a catalytic amount of sulfamic acid (1 mmol).
-
Place the vessel in a laboratory microwave reactor.
-
Irradiate the mixture at a power of 300-600 W for 5-10 minutes.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the vessel and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol if necessary.
Visualizing the Pathways and Workflows
To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.
Conclusion
The choice of a pyrimidine synthesis route has a significant impact on the overall cost-effectiveness of a project. In biological contexts, the salvage pathway is markedly more energy-efficient than the de novo synthesis pathway. For chemical synthesis, microwave-assisted methods, particularly those that are solvent-free, present a more cost-effective and environmentally friendly alternative to conventional heating methods. While the initial investment in microwave equipment may be a consideration, the long-term savings in energy, time, and waste disposal can be substantial. This guide provides a framework for researchers to make informed decisions based on the specific needs and resources of their projects.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-chloro-4-morpholinopyrimidine
For laboratory professionals engaged in pioneering research and drug development, the responsible management of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-chloro-4-morpholinopyrimidine, ensuring the safety of personnel and adherence to environmental regulations.
Hazard Profile and Safety Precautions
Key Hazard Considerations:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Strict adherence to safety protocols is mandatory. All handling and disposal procedures should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following Personal Protective Equipment (PPE) must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption of the harmful substance.[1][2] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure from spills or splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Prevents inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
Improper disposal of this compound is strictly prohibited. Do not discard this chemical in the regular trash or pour it down the drain.[1] The recommended method for disposal is through a licensed hazardous waste management company, typically via incineration.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Solid Waste: Items such as contaminated gloves, weighing paper, and pipette tips should be placed in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated halogenated organic solvent waste container. Crucially, do not mix with non-halogenated solvents to ensure proper disposal processing.
2. Container Labeling:
-
The hazardous waste container must be labeled as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the quantity.
-
The name and contact information of the principal investigator or responsible personnel.
-
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
Ensure the container remains closed except when adding waste.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The final disposal must be carried out by a licensed and approved hazardous waste disposal company. The standard and recommended method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.
Spill Management Protocol
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-2-chloro-4-morpholinopyrimidine
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-chloro-4-morpholinopyrimidine. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and professionals in drug development and should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Identification and Safety Data
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses for procedures with a high risk of splashing.[1][4] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected before use.[1][4] A lab coat, long pants, and closed-toe shoes are required.[1] |
| Respiratory | Fume Hood or Respirator | Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] If dust is generated, a respirator may be necessary.[1][2] |
Experimental Protocols: Handling and Disposal
Handling:
-
Engineering Controls: Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[2][3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Spill Management:
-
Immediate Action: Evacuate the area and ensure adequate ventilation.
-
Containment: For solid spills, avoid generating dust.[2] Use dry clean-up procedures and place the material in a sealed container for disposal.[2] For liquid spills, use an inert absorbent material.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1]
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a designated, compatible, and properly labeled, sealable container.[1]
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated solvents.[1]
-
Container Labeling: Clearly label the waste container with the full chemical name and any associated hazards.
-
Final Disposal: Disposal must be handled by a licensed hazardous waste disposal company.[1] The recommended method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





